Fmoc-D-Chg-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQQGHPODCJZDB-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426274 | |
| Record name | Fmoc-D-Chg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198543-96-3 | |
| Record name | Fmoc-D-Chg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Chemical and Physical Properties
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-D-Chg-OH
For researchers, scientists, and professionals in drug development, a thorough understanding of the building blocks used in peptide synthesis is paramount. This compound (N-α-Fmoc-D-cyclohexylglycine) is a non-proteinogenic amino acid derivative valued for its unique structural properties. The bulky cyclohexyl side chain introduces hydrophobicity and steric hindrance, which can significantly influence the conformational stability and proteolytic resistance of synthetic peptides. This guide provides a comprehensive overview of its chemical properties and its application in Solid-Phase Peptide Synthesis (SPPS).
This compound is a white to off-white solid powder.[1] Its fundamental properties are essential for its proper handling, storage, and use in synthetic protocols. Storage in a dry, room-temperature environment is recommended.[2]
| Property | Value | Citation(s) |
| CAS Number | 198543-96-3 | [2] |
| Molecular Formula | C₂₃H₂₅NO₄ | [2] |
| Molecular Weight | 379.45 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 180-184 °C (for L-isomer) | [1] |
| Optical Rotation | [α]D²⁰ = -6 ± 2° (c=1 in MeOH) (Inferred from L-isomer) | [1] |
| Solubility | Soluble in DMF, DMSO, Dichloromethane, Chloroform, Acetone, Ethyl Acetate | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the verification of the compound's identity and purity. While a dedicated spectrum for this compound is not publicly available, the expected chemical shifts and vibrational frequencies can be reliably predicted based on its constituent functional groups.
Expected ¹H NMR Chemical Shifts
| Proton Type | Expected Chemical Shift (δ, ppm) | Citation(s) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad) | [4][5][6] |
| Fmoc Aromatic (Ar-H) | 7.2 - 7.8 | [5][6] |
| Amide (-NH) | ~5.0 - 8.0 (broad) | [5] |
| Fmoc Methine (-CH-) | ~4.2 - 4.4 | [5] |
| Fmoc Methylene (-CH₂-) | ~4.1 - 4.3 | [5] |
| α-Proton (-CH(NH)-) | ~3.7 - 4.1 | [4][7] |
| Cyclohexyl Protons (-CH-, -CH₂-) | 1.0 - 2.0 | [7][8] |
Expected ¹³C NMR Chemical Shifts
| Carbon Type | Expected Chemical Shift (δ, ppm) | Citation(s) |
| Carboxylic Acid (-COOH) | 170 - 185 | [9][10] |
| Urethane Carbonyl (Fmoc, -O(C=O)N-) | 155 - 157 | [11] |
| Fmoc Aromatic Quaternary | 141 - 144 | [11] |
| Fmoc Aromatic (-CH=) | 120 - 128 | [9][11] |
| Fmoc Methine (-CH-) | ~47 | [11] |
| Fmoc Methylene (-CH₂-) | ~67 | [11] |
| α-Carbon (-CH(NH)-) | 50 - 65 | [9][10] |
| Cyclohexyl Carbons (-CH-, -CH₂-) | 25 - 45 | [9][10] |
Expected Infrared (IR) Absorption Frequencies
| Bond Vibration | Expected Wavenumber (cm⁻¹) | Citation(s) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | [12][13] |
| C-H Stretch (Aromatic, Fmoc) | 3000 - 3100 | [13][14] |
| C-H Stretch (Aliphatic, Cyclohexyl) | 2850 - 3000 | [13][14] |
| C=O Stretch (Carboxylic Acid) | 1690 - 1760 (strong) | [12][13] |
| C=O Stretch (Urethane, Fmoc) | 1680 - 1720 (strong) | [12][15] |
| C=C Stretch (Aromatic, Fmoc) | 1400 - 1600 (multiple) | [13][14] |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | [12][13] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based SPPS. The incorporation of a D-amino acid enhances proteolytic stability, while the bulky cyclohexyl side chain can be used to induce specific secondary structures in the resulting peptide.
Experimental Protocols
Due to the steric hindrance from the cyclohexyl group, coupling this compound can be challenging and may require optimized protocols to ensure high efficiency and prevent deletion sequences.
Protocol 1: Coupling of Sterically Hindered this compound
This protocol utilizes a potent uronium salt activating agent, HATU, and recommends a double coupling strategy to maximize yield.
-
Resin Preparation:
-
Start with the deprotected peptide-resin (possessing a free N-terminal amine).
-
Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
-
First Coupling:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for 45-60 minutes at room temperature.
-
Drain the reaction solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents.
-
-
Second Coupling (Recommended):
-
Prepare a fresh solution of activated this compound as described in Step 2.
-
Add this solution to the washed resin and allow the reaction to proceed for another 45-60 minutes.
-
-
Final Wash:
-
Drain the vessel and wash the resin extensively with DMF (3-5 times) and then Dichloromethane (DCM) (3 times) to prepare for the next deprotection step.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 15-30 minutes.
-
Drain and wash thoroughly with DMF to yield the resin with the newly coupled D-Chg residue and a free N-terminal amine, ready for the next cycle.
-
Role in Enhancing Peptide Stability
A primary driver for incorporating D-amino acids like D-Chg into peptide therapeutics is to increase their resistance to enzymatic degradation. Proteases, which are chiral enzymes, are highly specific for L-amino acid substrates. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly longer in-vivo half-life.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cenmed.com [cenmed.com]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. web.pdx.edu [web.pdx.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bhu.ac.in [bhu.ac.in]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Interpreting IR Spectra [chemistrysteps.com]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Fmoc-D-cyclohexylglycine: A Technical Guide for Researchers
Introduction
Fmoc-D-cyclohexylglycine is a non-proteinogenic amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the bulky and hydrophobic cyclohexyl side chain, make it a valuable component in the design of novel peptides for therapeutic and research applications. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its controlled and sequential incorporation into a growing peptide chain under mild basic conditions, a hallmark of Fmoc-based SPPS. This guide provides an in-depth overview of the structure, properties, and applications of Fmoc-D-cyclohexylglycine for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
Fmoc-D-cyclohexylglycine is characterized by a cyclohexyl group attached to the alpha-carbon of the glycine backbone. The amino group is protected by the Fmoc moiety.
Molecular Formula: C₂₃H₂₅NO₄[1][2][3]
Structure:
References
- 1. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Peptide Therapeutics: Unveiling the Potential against Cancer—A Journey through 1989 | MDPI [mdpi.com]
The Role of Fmoc-D-Chg-OH in Advanced Peptide Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Chg-OH, or N-α-Fmoc-D-cyclohexylglycine, is a non-proteinogenic amino acid derivative that serves as a critical building block in modern peptide science. Its incorporation into peptide sequences is a key strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS), while the D-configuration and the bulky cyclohexyl side chain of the amino acid impart unique and advantageous properties to the final peptide.
This guide provides a comprehensive overview of the applications of this compound in research, with a focus on its role in the development of proteolytically resistant and biologically active peptides. We will delve into detailed experimental protocols, present quantitative data from relevant studies, and visualize the underlying scientific principles and workflows.
Core Applications in Peptide Synthesis
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce the D-cyclohexylglycine residue into a peptide chain. This strategic incorporation is driven by several key objectives:
-
Enhanced Proteolytic Stability: The D-configuration of the amino acid makes the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. The steric bulk of the cyclohexyl side chain further shields the peptide backbone from enzymatic attack, significantly increasing the in-vivo half-life of the peptide therapeutic.
-
Modulation of Biological Activity: The unique structural properties of D-cyclohexylglycine can alter the overall conformation of a peptide. This can lead to enhanced binding affinity for its biological target or even novel pharmacological activities.
-
Conformational Constraint: The rigid cyclohexyl group restricts the rotational freedom of the peptide backbone, which can help to pre-organize the peptide into a bioactive conformation. This can be particularly useful in the design of peptides that mimic a specific secondary structure, such as a β-turn or a helical segment, which is often crucial for receptor recognition and binding.
A prime example of the successful application of this strategy is in the development of Zilucoplan , a macrocyclic peptide inhibitor of complement component C5 (C5) that was recently approved for the treatment of generalized myasthenia gravis.[1][2] Zilucoplan's structure includes a cyclohexylglycine residue, which contributes to its stability and potent inhibitory activity.[1][3]
Quantitative Data
The incorporation of D-cyclohexylglycine can have a quantifiable impact on the biological activity and clinical efficacy of a peptide. The following tables summarize key data for Zilucoplan, a peptide containing a cyclohexylglycine residue.
Table 1: In Vitro Activity of Zilucoplan
| Parameter | Value | Reference |
| IC | 474.5 pM | [3] |
Table 2: Clinical Efficacy of Zilucoplan in the RAISE Phase 3 Trial (12 weeks)
| Endpoint | Zilucoplan (n=86) | Placebo (n=88) | P-value | Reference |
| Mean Change in MG-ADL Score | -4.39 | -2.30 | <0.001 | [4] |
| Mean Change in QMG Score | -6.19 | -3.25 | <0.001 | [4] |
*MG-ADL: Myasthenia Gravis Activities of Daily Living; QMG: Quantitative Myasthenia Gravis
Experimental Protocols
The synthesis of peptides containing D-cyclohexylglycine is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols are representative of the steps involved.
Protocol 1: Fmoc-SPPS of a D-Cyclohexylglycine Containing Peptide
This protocol outlines the manual synthesis of a linear peptide on a Wang resin, suitable for producing a peptide acid.
1. Resin Preparation:
-
Swell Wang resin (e.g., 100-200 mesh, 0.5-1.0 mmol/g loading) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Drain the DMF.
2. First Amino Acid Coupling:
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH, 3 equivalents) to the resin using a standard coupling reagent cocktail such as HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Confirm the completion of the coupling using a Kaiser test.
-
Wash the resin thoroughly with DMF.
3. Chain Elongation (Deprotection and Coupling Cycles):
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (including this compound):
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.), including this compound, with a coupling reagent like HATU (2.9 eq.) and a base such as DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Due to the steric hindrance of the cyclohexyl group, extend the coupling time for this compound to 2-4 hours, or even overnight if necessary.
-
Monitor the coupling completion with a Kaiser test. If the test is positive (indicating incomplete coupling), perform a second coupling by repeating the previous step.
-
Wash the resin thoroughly with DMF.
-
-
Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
5. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.
Signaling Pathway: The Complement C5 Cascade and its Inhibition by Zilucoplan
Zilucoplan exerts its therapeutic effect by inhibiting the complement C5 protein, a key component of the innate immune system.[1][5] Overactivation of this pathway is implicated in the pathophysiology of myasthenia gravis. The diagram below illustrates the three main pathways of complement activation that converge on C5, and how Zilucoplan intervenes.
Conclusion
This compound is a valuable and versatile tool in the arsenal of peptide chemists and drug developers. Its strategic incorporation into peptide sequences via well-established SPPS protocols provides a reliable method for enhancing proteolytic resistance and modulating biological activity. The successful development of Zilucoplan, a C5 inhibitor containing cyclohexylglycine, underscores the significant therapeutic potential of peptides designed with such non-proteinogenic amino acids. As the demand for more stable and potent peptide-based drugs continues to grow, the importance of building blocks like this compound in innovative research and development is set to increase.
References
- 1. Zilucoplan: A Newly Approved Macrocyclic Peptide for Treatment of Anti-Acetylcholine Receptor Positive Myasthenia Gravis [mdpi.com]
- 2. Zilucoplan - Wikipedia [en.wikipedia.org]
- 3. Chemical synthesis and characterisation of the complement C5 inhibitory peptide zilucoplan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. checkrare.com [checkrare.com]
- 5. What is the mechanism of Zilucoplan? [synapse.patsnap.com]
An In-depth Technical Guide to Fmoc-D-Chg-OH (CAS: 198543-96-3) for Researchers and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-D-cyclohexylglycine, commonly referred to as Fmoc-D-Chg-OH, is a non-proteinogenic amino acid derivative that has become an invaluable tool in the field of peptide chemistry and drug discovery. Its unique structural features, particularly the bulky cyclohexyl side chain, confer advantageous properties to synthetic peptides, including enhanced metabolic stability and modified receptor-binding affinities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in the development of therapeutic peptides.
Physicochemical and Technical Data
This compound is a white to off-white powder that is soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] Key quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| CAS Number | 198543-96-3 |
| Molecular Formula | C₂₃H₂₅NO₄ |
| Molecular Weight | 379.45 g/mol [2][3] |
| IUPAC Name | (2R)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid[4] |
| Synonyms | Fmoc-D-Cyclohexylglycine, Fmoc-D-2-cyclohexylglycine[1][4] |
| Appearance | White to off-white powder[1] |
| Melting Point | 167 - 182 °C[1] |
Table 2: Technical Specifications
| Specification | Value |
| Purity (HPLC) | ≥98% - ≥99%[1] |
| Optical Rotation | [α]²⁰/D -5 ± 1°, c = 3 in Methanol[1] |
| Storage Conditions | 0 - 8 °C[1] |
Core Applications in Peptide Synthesis and Drug Discovery
The primary application of this compound lies in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of the D-cyclohexylglycine residue into peptide sequences is a strategic approach to modulate the pharmacological properties of the resulting peptides.
Enhancing Metabolic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids. The bulky cyclohexyl side chain of D-Chg further provides steric hindrance, shielding the peptide backbone from enzymatic cleavage and leading to a longer in vivo half-life.[5]
Modulating Receptor Affinity and Selectivity: The conformational rigidity imposed by the cyclohexyl group can influence the peptide's secondary structure. This can lead to more defined three-dimensional conformations that may enhance binding affinity and selectivity for specific biological targets, such as G protein-coupled receptors (GPCRs).[5]
Improving Bioavailability: The increased hydrophobicity imparted by the cyclohexyl side chain can improve a peptide's ability to cross biological membranes, potentially leading to enhanced bioavailability.[1]
Experimental Protocols
The following section provides a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. Due to the steric hindrance of the cyclohexyl side chain, this amino acid can present coupling challenges. Therefore, the use of a potent coupling reagent and potentially extended reaction times are recommended.
Materials and Reagents:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker or vortexer
Workflow for a Single Coupling Cycle of this compound:
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Step-by-Step Procedure:
-
Resin Swelling: Place the desired amount of resin in a peptide synthesis vessel. Add DMF to swell the resin for at least 30-60 minutes with gentle agitation. Drain the DMF.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[8]
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly to remove residual piperidine and by-products. A typical washing sequence is:
-
DMF (5 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature. Due to the steric bulk of D-Chg, a longer coupling time of 2-4 hours is recommended. For particularly difficult sequences, a double coupling (repeating the coupling step) may be necessary.
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. A positive result (blue beads) signifies incomplete coupling, and the coupling step should be repeated.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively to remove excess reagents and by-products. A suggested washing sequence is:
-
DMF (5 times)
-
DCM (3 times)
-
IPA (3 times)
-
DMF (3 times)
-
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8] This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Signaling Pathways and Logical Relationships
The incorporation of this compound into bioactive peptides, such as somatostatin analogs, is intended to modulate their interaction with specific signaling pathways. For instance, somatostatin analogs primarily exert their effects by binding to somatostatin receptors (SSTRs), which are GPCRs. The binding of the analog can trigger a downstream signaling cascade that ultimately leads to the desired physiological response, such as the inhibition of hormone secretion or tumor cell proliferation.
Caption: A simplified GPCR signaling pathway modulated by a peptide agonist.
Conclusion
This compound is a key building block for the synthesis of modified peptides with enhanced therapeutic potential. Its ability to increase metabolic stability and modulate biological activity makes it a valuable asset for researchers and drug development professionals. The provided technical data and experimental protocols offer a solid foundation for the successful incorporation of this non-canonical amino acid into novel peptide-based drug candidates. Careful optimization of coupling conditions is crucial to overcome the steric hindrance of the cyclohexyl side chain and ensure high-yield synthesis of the desired peptide.
References
- 1. pnas.org [pnas.org]
- 2. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological activity of highly potent octapeptide analogs of somatostatin. | Semantic Scholar [semanticscholar.org]
- 7. Somatostatin analogs - from new molecules to new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Fmoc-D-Cyclohexylglycine: A Comprehensive Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-D-cyclohexylglycine, a critical building block in modern peptide synthesis. It covers the physicochemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS) for drug discovery and development. Detailed experimental protocols and workflow visualizations are provided to support practical applications in the laboratory.
Core Physicochemical Properties
Fmoc-D-cyclohexylglycine is a non-proteinogenic amino acid derivative valued for its unique structural features. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into Fmoc-based solid-phase peptide synthesis workflows.[1] The cyclohexyl side chain introduces hydrophobicity and conformational rigidity to peptides, which can enhance their metabolic stability, bioavailability, and binding affinity to therapeutic targets.[1]
| Property | Value | Reference |
| Molecular Weight | 379.4 g/mol | [1] |
| Molecular Formula | C₂₃H₂₅NO₄ | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 180-184 °C | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in organic solvents like DMF and DCM | |
| Storage | Store at 2-8 °C | [1] |
Synthesis of Fmoc-D-Cyclohexylglycine
The synthesis of Fmoc-D-cyclohexylglycine involves the protection of the amino group of D-cyclohexylglycine with the Fmoc group. A general and widely used method for this transformation is the use of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in the presence of a base.
Experimental Protocol: Fmoc Protection of D-Cyclohexylglycine
-
Dissolution: Dissolve D-cyclohexylglycine in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (e.g., 10%).
-
Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in dioxane.
-
Reaction: Allow the reaction to proceed at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield pure Fmoc-D-cyclohexylglycine.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-cyclohexylglycine is a key component in the synthesis of peptides using the Fmoc/tBu solid-phase strategy.[1] This method allows for the stepwise assembly of a peptide chain on a solid support (resin), with the Fmoc group serving as a temporary protecting group for the Nα-amino group.[2]
General Workflow for Fmoc-SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-protected amino acids.
References
Synthesis and Purification of Fmoc-D-Chg-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-D-cyclohexylglycine (Fmoc-D-Chg-OH), a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of non-proteinogenic amino acids like D-cyclohexylglycine is a critical strategy in drug design to enhance peptide stability, conformational rigidity, and biological activity. This document outlines a standard laboratory-scale synthesis via N-acylation of D-cyclohexylglycine with an activated Fmoc reagent, followed by a robust purification protocol to yield high-purity material suitable for peptide synthesis and other advanced applications.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 198543-96-3 |
| Molecular Formula | C₂₃H₂₅NO₄ |
| Molecular Weight | 379.45 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, acetone); Insoluble in water |
| Storage | 2-8°C, desiccated |
Synthesis of this compound
The synthesis of this compound is achieved through the N-acylation of the free amino group of D-cyclohexylglycine (H-D-Chg-OH) with an activated 9-fluorenylmethoxycarbonyl (Fmoc) reagent. The most common and efficient reagents for this transformation are 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is typically performed in a basic aqueous-organic biphasic system. The use of Fmoc-OSu is often preferred due to its stability and the formation of a water-soluble N-hydroxysuccinimide (NHS) byproduct, which simplifies the subsequent purification steps.
Chemical Transformation Pathway
Caption: Synthesis pathway for this compound.
Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound from D-cyclohexylglycine and Fmoc-OSu.
Materials:
-
D-Cyclohexylglycine (H-D-Chg-OH)
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
pH meter or pH paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of D-Cyclohexylglycine: In a round-bottom flask, dissolve D-cyclohexylglycine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq). Stir the mixture at room temperature until the amino acid is completely dissolved.
-
Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane portion-wise over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., dichloromethane/methanol/acetic acid).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2x) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. A white precipitate of crude this compound will form.
-
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a white solid.
Purification of this compound
Purification of the crude product is essential to remove any unreacted starting materials, byproducts from the Fmoc reagent, and potential dipeptide impurities. Recrystallization is a common and effective method for obtaining high-purity this compound. For applications requiring the highest purity, preparative high-performance liquid chromatography (HPLC) may be employed.
Experimental Workflow: Purification and Analysis
Caption: Workflow for purification and quality control.
Experimental Protocol: Recrystallization
This protocol describes the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Toluene or a mixture of ethyl acetate and hexane
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen solvent (e.g., toluene or ethyl acetate).
-
Heating: Gently heat the mixture with stirring to dissolve the solid completely. If using a solvent mixture like ethyl acetate/hexane, dissolve the solid in the minimum amount of hot ethyl acetate and then add hexane dropwise until the solution becomes slightly turbid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in a refrigerator or an ice bath (0-4°C) for several hours to induce further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
The following tables summarize the typical reagents and expected results for the synthesis and purification of this compound.
Table 2: Reagents for Synthesis of this compound
| Reagent | Molar Equivalents | Purpose |
| H-D-Chg-OH | 1.0 | Starting material (amino acid) |
| Fmoc-OSu | 1.05 | Fmoc protecting group source |
| NaHCO₃ | 2.0 | Base to deprotonate the amino group |
| 1,4-Dioxane/Water | - | Solvent system |
| 1 M HCl | As needed | Acid for work-up (precipitation) |
| Ethyl Acetate | - | Extraction solvent |
Table 3: Expected Yield and Purity of this compound
| Stage | Typical Yield | Purity (by HPLC) |
| Crude Product | >90% | 85-95% |
| After Recrystallization | 70-85% | >98% |
Conclusion
The synthesis and purification of this compound can be reliably achieved through the well-established procedure of N-acylation followed by recrystallization. The protocols detailed in this guide provide a robust framework for researchers and professionals to produce high-quality this compound for use in peptide synthesis and other areas of chemical research. Meticulous execution of the experimental procedures and rigorous quality control are paramount to ensure the successful synthesis and application of this important amino acid derivative.
An In-depth Technical Guide to the Solubility of Fmoc-D-Chg-OH in DMF and NMP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-D-cyclohexylglycine (Fmoc-D-Chg-OH) in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), two of the most common solvents utilized in solid-phase peptide synthesis (SPPS). A thorough understanding of the solubility of this non-proteinogenic amino acid derivative is critical for the optimization of coupling reactions, ensuring high peptide purity and yield.
While specific quantitative solubility data for this compound is not extensively published, this guide extrapolates from the general principles of Fmoc-amino acid solubility and provides detailed experimental protocols for researchers to determine these crucial parameters in their own laboratory settings.
Core Concepts in Fmoc-Amino Acid Solubility for SPPS
The dissolution of Fmoc-protected amino acids is a prerequisite for efficient coupling to the N-terminus of the growing peptide chain on a solid support. Insufficient solubility can lead to several complications:
-
Incomplete Coupling: Undissolved this compound is unavailable for the reaction, resulting in deletion sequences in the final peptide product.
-
Slow Reaction Kinetics: Low concentrations of the dissolved amino acid can decelerate the coupling reaction, necessitating extended reaction times or leading to incomplete incorporation.
-
Aggregation: Certain Fmoc-amino acids have a propensity to aggregate in solution, which can reduce their effective concentration and impede reactivity.
DMF and NMP are polar aprotic solvents favored in SPPS for their excellent solvating properties for a broad range of organic molecules, including protected amino acids. NMP is generally considered to have a higher solvating power than DMF, which can be advantageous for dissolving hydrophobic or aggregation-prone sequences.[1]
Qualitative and Inferred Solubility of this compound
Based on its chemical structure, which includes a bulky, hydrophobic cyclohexyl side chain and the nonpolar Fmoc group, this compound is expected to be readily soluble in polar aprotic solvents. The following table summarizes the expected qualitative solubility.
| Solvent | Abbreviation | Expected Qualitative Solubility | Notes |
| N,N-Dimethylformamide | DMF | Good to Excellent | As a standard solvent for SPPS, DMF is anticipated to effectively dissolve this compound.[2] |
| N-Methyl-2-pyrrolidone | NMP | Excellent | NMP's higher polarity and solvating capacity suggest it may be a superior solvent to DMF for this compound, particularly at high concentrations.[3] It is often used as an alternative to DMF for difficult couplings.[1] |
| Dimethyl Sulfoxide | DMSO | Good to Excellent | DMSO is another powerful polar aprotic solvent capable of dissolving a wide range of Fmoc-amino acids and could be a suitable alternative.[1] |
| Dichloromethane | DCM | Moderate to Low | The solubility in DCM is expected to be lower than in DMF or NMP due to the polarity of the carboxylic acid group.[2] |
| Water | H₂O | Sparingly Soluble | The hydrophobic nature of the Fmoc group and the cyclohexyl side chain significantly limits solubility in aqueous solutions.[4] |
Quantitative Solubility Data
As of the latest review of publicly available data, specific quantitative solubility values (e.g., in mg/mL or Molarity) for this compound in DMF and NMP have not been formally published. Researchers are strongly encouraged to determine these values empirically under their specific laboratory conditions (e.g., temperature, solvent grade). The following table is provided as a template for recording experimentally determined solubility data.
| Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Molar Solubility (M) |
| N,N-Dimethylformamide | 25 | User-defined value | User-defined value |
| N-Methyl-2-pyrrolidone | 25 | User-defined value | User-defined value |
| User-defined solvent | User-defined | User-defined value | User-defined value |
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Selected solvents (e.g., high-purity, amine-free DMF, NMP)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the this compound peak by UV absorbance at approximately 265 nm or 301 nm.
-
-
Quantification:
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.
-
Visualized Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for determining solubility and the logical considerations for solvent selection in SPPS.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical workflow for solvent selection during SPPS.
Conclusion
While published quantitative data on the solubility of this compound in DMF and NMP is scarce, its chemical properties suggest good to excellent solubility in these common SPPS solvents. For applications requiring precise concentrations or for troubleshooting difficult couplings, empirical determination of solubility is strongly recommended. The protocols and logical workflows provided in this guide offer a framework for researchers to systematically approach the use of this compound in their peptide synthesis endeavors, ultimately contributing to more efficient and successful outcomes.
References
A Technical Guide to Fmoc-D-Cyclohexylglycine (Fmoc-D-Chg-OH) in Peptide Synthesis
This guide provides a comprehensive overview of N-α-Fmoc-D-cyclohexylglycine (Fmoc-D-Chg-OH), a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development and peptide chemistry, offering detailed information on its procurement, properties, and application in synthetic protocols.
Sourcing and Procurement of this compound
The availability and pricing of this compound can vary between suppliers and are dependent on the quantity and purity required. Below is a summary of information from various suppliers.
Supplier and Product Information
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight |
| Santa Cruz Biotechnology | This compound | 198543-96-3 | C₂₃H₂₅NO₄ | 379.45 |
| Advanced ChemTech | This compound | 198543-96-3 | C₂₃H₂₅NO₄ | 379.45 |
| Alkali Scientific (distributor for MilliporeSigma) | This compound- | 198543-96-3 | C₂₃H₂₅NO₄ | 379.45 |
| Cenmed | Fmoc D 2 Cyclohexylglycine | 198543-96-3 | C₂₃H₂₅NO₄ | 379.4 |
| Aapptec | Fmoc-Chg-OH | 161321-36-4 | C₂₃H₂₅NO₄ | 379.4 |
| ChemicalBook | This compound | 198543-96-3 | C₂₃H₂₅NO₄ | 379.45 |
Pricing Overview
| Supplier | Quantity | Price (USD) |
| Advanced ChemTech | 1g | $80.00 |
| 5g | $285.00 | |
| Cenmed | 5g | $1,735.96 (List Price) |
| Aapptec | 5g | From $90.00 |
| 25g | Varies |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Technical Profile
This compound is a derivative of the D-enantiomer of cyclohexylglycine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group. This protecting group is base-labile, making it central to the widely used Fmoc-based solid-phase peptide synthesis strategy.[1] The cyclohexyl side chain imparts increased hydrophobicity to peptides, which can enhance their stability and bioavailability.
Key Specifications:
-
Synonyms: Fmoc-D-Cyclohexylglycine, N-alpha-(9-Fluorenylmethoxycarbonyl)-D-cyclohexylglycine
-
Appearance: White to off-white solid
-
Storage Temperature: 0-8°C[2]
Experimental Protocols: Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following sections detail the standard procedures for incorporating this compound into a peptide chain using manual or automated solid-phase peptide synthesis.
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the peptide.[1]
-
For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride resin is commonly used.[3]
-
For C-terminal amides: Rink amide resin is the standard choice.[1][3]
Protocol for Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Allow the resin to swell for at least 30-60 minutes at room temperature to ensure optimal reaction conditions.[3]
Fmoc-SPPS Cycle
The synthesis of the peptide chain proceeds through a series of iterative cycles, each consisting of deprotection and coupling steps.
This step removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.
Protocol:
-
Drain the swelling solvent from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for a specified period, typically 5-20 minutes. The reaction progress can be monitored by UV spectroscopy due to the release of the dibenzofulvene-piperidine adduct.
-
Drain the deprotection solution.
-
Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
In this step, this compound (or another Fmoc-protected amino acid) is activated and coupled to the free N-terminal amine on the resin-bound peptide.
Protocol:
-
Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) and a coupling agent in DMF. Common activators include:
-
Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) often used with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.
-
Onium Salts: HBTU, HATU, or HCTU, typically used with a base such as N,N-Diisopropylethylamine (DIPEA).
-
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1] The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.
-
Drain the coupling solution and wash the resin extensively with DMF.
These deprotection and coupling steps are repeated for each amino acid in the desired peptide sequence.
Cleavage and Final Deprotection
Once the peptide chain is fully assembled, it is cleaved from the solid support, and any remaining side-chain protecting groups are removed.
Protocol:
-
Wash the final peptide-resin with DCM and dry it.
-
Prepare a cleavage cocktail. A common formulation is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1] TIS acts as a scavenger to prevent side reactions.
-
Add the cleavage cocktail to the peptide-resin and incubate for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualized Workflows and Pathways
General Workflow for Fmoc Solid-Phase Peptide Synthesis
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.
Logical Flow of the Fmoc Deprotection and Coupling Cycle
Caption: Key steps in a single deprotection and coupling cycle.
References
The Impact of D-Cyclohexylglycine on Peptide Properties: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern therapeutic peptide design. Among these, D-cyclohexylglycine (D-Chg), a synthetic amino acid, offers a unique combination of steric bulk and conformational rigidity that can significantly enhance the pharmacological properties of peptides. This technical guide provides an in-depth exploration of the properties of peptides containing D-cyclohexylglycine, focusing on their synthesis, structural impact, and biological activity, with a view to their application in drug development.
Core Properties of D-Cyclohexylglycine-Containing Peptides
The introduction of D-cyclohexylglycine into a peptide sequence imparts several desirable characteristics that address the inherent limitations of natural peptides as therapeutic agents.
Conformational Control and Structural Rigidity
The bulky cyclohexyl side chain of D-cyclohexylglycine imposes significant steric constraints on the peptide backbone. This restriction in rotational freedom can induce specific and stable secondary structures, such as β-turns and 3(10)-helices[1]. This conformational pre-organization can be crucial for high-affinity binding to biological targets, as it reduces the entropic penalty of binding. By favoring a specific bioactive conformation, D-Chg can enhance receptor affinity and specificity.
Enhanced Proteolytic Stability
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-cyclohexylglycine, provides a powerful strategy to overcome this challenge. Proteases are highly specific for L-amino acids, and the presence of a D-enantiomer at or near a cleavage site can significantly hinder enzymatic recognition and catalysis. The steric shield provided by the cyclohexyl group further contributes to this resistance, leading to a longer in vivo half-life and improved pharmacokinetic profile.
Modulation of Biological Activity
The structural modifications induced by D-cyclohexylglycine directly translate to altered biological function. The enhanced hydrophobicity conferred by the cyclohexyl side chain can improve a peptide's ability to interact with lipid membranes and hydrophobic pockets within target receptors. This can lead to increased potency and altered signaling outcomes. For instance, substituted 4-amino cyclohexylglycine analogues have been shown to be potent inhibitors of dipeptidyl peptidase IV (DPP-IV)[2].
Quantitative Data on D-Cyclohexylglycine-Containing Peptides
| Compound Class | Target | Key Finding | IC50 (nM) | Reference |
| Substituted 4-amino cyclohexylglycine analogue | Dipeptidyl Peptidase IV (DPP-IV) | Extremely potent inhibition | 2.6 | [2] |
Note: The scarcity of comprehensive public data on the binding affinities (Kd), a wider range of IC50 values, and detailed pharmacokinetic parameters for peptides specifically containing D-cyclohexylglycine is a current limitation. The data on the closely related D-cyclohexylalanine (D-Cha) often serves as a valuable proxy for predicting the effects of D-Chg.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-Cyclohexylglycine-Containing Peptide
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating a D-cyclohexylglycine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected L-amino acids
-
Fmoc-D-cyclohexylglycine (Fmoc-D-Chg-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (e.g., 20%)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure.
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (including this compound at the desired position in the sequence) in DMF.
-
Add the coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma) and an activator base like DIPEA.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Proteolytic Stability Assay
This protocol describes a general method to assess the stability of a D-cyclohexylglycine-containing peptide in the presence of a specific protease or in biological fluids like plasma.
Materials:
-
Purified D-Chg-containing peptide
-
Control peptide (e.g., the all-L-amino acid version)
-
Protease of interest (e.g., trypsin, chymotrypsin) or human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Incubation:
-
Dissolve the D-Chg peptide and the control peptide in PBS to a known concentration.
-
Initiate the degradation by adding the protease or by incubating in plasma at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of peptide remaining relative to the t=0 time point.
-
Determine the half-life (t1/2) of the peptide under the assay conditions.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of D-cyclohexylglycine-containing peptides.
References
Methodological & Application
Application Notes and Protocols for Fmoc-D-Chg-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Cyclohexylglycine (Fmoc-D-Chg-OH) is a non-proteinogenic amino acid derivative increasingly utilized in solid-phase peptide synthesis (SPPS). The incorporation of the bulky and hydrophobic cyclohexylglycine residue can significantly influence the pharmacological properties of peptides. Its unique structure can enhance metabolic stability by sterically hindering enzymatic degradation, improve receptor affinity and selectivity through favorable hydrophobic interactions, and modulate peptide conformation.[1] D-Cyclohexylglycine is a valuable building block in pharmaceutical development, particularly for drugs targeting the central nervous system.[2]
However, the primary challenge in incorporating this compound into a peptide sequence is the steric hindrance posed by the bulky cyclohexyl side chain. This can lead to lower coupling efficiency and slower reaction kinetics.[1][3] To overcome these challenges, optimization of coupling reagents, reaction times, and protocols is crucial. These application notes provide a comprehensive guide to the effective use of this compound in Fmoc-based SPPS protocols, addressing the challenges associated with its steric bulk and offering optimized procedures to ensure high peptide purity and yield.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding the handling, solubility, and reaction characteristics of the reagent.
| Property | Value |
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 379.45 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Purity (HPLC) | ≥99.0% |
| Storage | Store at 2-8°C, protected from moisture |
Experimental Protocols
Due to the steric hindrance of this compound, a standard coupling protocol may not be sufficient. The following protocols are optimized for the successful incorporation of sterically hindered amino acids.
Protocol 1: Standard Fmoc Deprotection
This protocol describes the removal of the N-terminal Fmoc protecting group from the peptide-resin.
Reagents:
-
20% piperidine in DMF (v/v)
-
DMF, peptide synthesis grade
-
DCM (optional)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[4]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.[5]
-
Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[5]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][5]
-
Solvent Exchange (Optional): Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the coupling step.[5]
-
Monitoring: The completion of deprotection can be monitored by UV spectroscopy of the piperidine wash solutions. A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the presence of free primary amines (a positive test results in a blue color).[5][6]
Protocol 2: Optimized Coupling of this compound
This protocol details the coupling of the sterically hindered this compound to the deprotected peptide-resin. A double coupling strategy is recommended to ensure high efficiency.
Reagents:
-
This compound (3-5 equivalents)
-
Coupling reagent (e.g., HATU, HBTU, HCTU, or COMU) (2.9-4.5 equivalents)[4]
-
Base (e.g., DIPEA or 2,4,6-collidine) (6-10 equivalents)[4]
-
DMF or NMP, peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and the coupling reagent in DMF or NMP. Add the base to the solution and allow the mixture to pre-activate for 2-5 minutes.[5]
-
First Coupling Reaction: Add the pre-activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[4]
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring (Kaiser Test): Take a small sample of resin beads and perform a Kaiser test. A positive result (blue beads) indicates incomplete coupling and the need for a second coupling.[4]
-
Second Coupling (if necessary): Repeat steps 2 and 3 with a fresh solution of activated this compound. Agitate for another 2 hours.
-
Final Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to prepare for the next deprotection step.
-
Final Monitoring: Perform a final Kaiser test to confirm the completion of the coupling. A negative result (yellow/colorless beads) indicates a successful coupling.[4]
Protocol 3: Microwave-Assisted Coupling of this compound
Microwave-assisted SPPS can significantly reduce reaction times and improve coupling efficiency for sterically hindered amino acids.[7][8]
Reagents:
-
This compound (5 equivalents)
-
DIC (5 equivalents)
-
Oxyma Pure (5 equivalents)
-
DMF, peptide synthesis grade
Procedure (for automated microwave peptide synthesizer):
-
Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF with microwave irradiation (e.g., 3 minutes).[7][9]
-
Coupling: Mix this compound, DIC, and Oxyma Pure in DMF. Add the mixture to the deprotected peptide-resin. Perform the coupling reaction with microwave assistance (e.g., 5 minutes).[7][9]
-
Washing: Wash the resin with DMF.
-
Monitoring: Monitor the completion of the coupling reaction as per the instrument's guidelines, often through UV monitoring of the deprotection solution from the subsequent cycle.
Protocol 4: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Reagents:
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5, v/v/v)[10]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[10]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[5]
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.[5]
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.[5]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]
Data Presentation
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the performance of various activators in the synthesis of different peptide sequences, providing a general guideline for reagent selection.
| Activator | Peptide Sequence | Coupling Time | Crude Purity (%) | Reference |
| HATU | 65-74ACP | 2 x 1 min | 83.63 | [11] |
| HCTU | 65-74ACP | 2 x 20 min | 82.89 | [11] |
| COMU | G-LHRH | 2 x 1 min | 94.02 | [11] |
| HCTU | G-LHRH | 2 x 20 min | 93.99 | [11] |
| COMU | Oxytocin (linear) | 2 x 1 min | 77.68 | [11] |
| PyBOP | 65-74ACP | 2 x 1 min | 48.11 | [11] |
| TFFH | 65-74ACP | 2 x 1 min | <25 | [11] |
This data is for general guidance. Purity can vary based on the specific peptide sequence and synthesis conditions.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser test after coupling | Incomplete coupling due to steric hindrance. | Perform a second coupling (double coupling). Increase the coupling time and/or temperature. Use a more potent coupling reagent like HATU or COMU.[4] |
| Low peptide yield | Incomplete coupling or deprotection at each step. Peptide aggregation. | Use optimized protocols for hindered amino acids. Consider microwave-assisted synthesis.[5][7] |
| Deletion sequences in mass spectrum | Incomplete coupling of an amino acid. | Perform a double coupling for the hindered residue. Use monitoring tests like the Kaiser test to ensure complete reactions.[6] |
| Truncation sequences in mass spectrum | Incomplete deprotection of the Fmoc group. | Extend the deprotection time or use a double deprotection. Ensure the deprotection reagent is fresh.[6] |
Visualizations
Caption: Standard SPPS cycle for incorporating this compound.
Caption: Troubleshooting workflow for incomplete coupling.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. chempep.com [chempep.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Manual Coupling of Fmoc-D-Cyclohexylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-cyclohexylglycine (Fmoc-D-Chg-OH) is a non-proteinogenic amino acid derivative that is increasingly utilized in solid-phase peptide synthesis (SPPS). The incorporation of this D-amino acid with its bulky cyclohexyl side chain can significantly influence the pharmacological properties of a peptide. Its unique structure can enhance metabolic stability by providing steric hindrance against enzymatic degradation, improve receptor affinity through increased hydrophobicity, and modulate the peptide's overall conformation.[1][2]
However, the very properties that make this compound a valuable building block in peptide design also present challenges during its incorporation into a growing peptide chain. The steric bulk of the cyclohexyl group can impede the coupling reaction, leading to lower yields and the potential for deletion sequences if not addressed with an optimized protocol.[1]
These application notes provide a detailed protocol for the manual coupling of this compound in Fmoc-based solid-phase peptide synthesis. It includes recommendations for coupling reagents, troubleshooting strategies, and a workflow to ensure the successful incorporation of this sterically hindered amino acid.
Physicochemical Properties of Fmoc-D-Cyclohexylglycine
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Synonyms | This compound, Fmoc-cyclohexyl-D-Gly-OH, Fmoc-D-Phg(hexahydro)-OH |
| CAS Number | 198543-96-3[2] |
| Molecular Formula | C₂₃H₂₅NO₄[2] |
| Molecular Weight | 379.4 g/mol [2] |
| Appearance | White powder[2] |
| Purity (HPLC) | ≥ 99%[2] |
| Melting Point | 167 - 182 °C[2] |
| Solubility | Soluble in DMF, NMP |
Challenges in SPPS with Fmoc-D-Cyclohexylglycine
The primary challenge when incorporating this compound is the steric hindrance from its bulky cyclohexyl side chain. This can lead to:
-
Low Coupling Efficiency: The bulky side chain can physically block the activated carboxyl group from reaching the free amine on the growing peptide chain, resulting in incomplete coupling reactions.[1]
-
Slower Reaction Kinetics: Standard coupling times may not be sufficient to drive the reaction to completion, necessitating longer reaction times or more potent activating agents.[1]
-
Peptide Aggregation: The hydrophobicity of the cyclohexyl group can contribute to peptide aggregation on the solid support, further hindering the coupling reaction.
To overcome these challenges, modifications to standard coupling protocols are necessary. These can include the use of more powerful coupling reagents, extended reaction times, and potentially performing a "double coupling" to ensure the reaction goes to completion.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in manual solid-phase peptide synthesis involving this compound.
Protocol 1: Standard Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.
Reagents:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[1][3]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.[1]
-
Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[1]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][3]
-
Solvent Exchange (Optional): Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the coupling step.[1]
Protocol 2: High-Efficiency Coupling of Fmoc-D-Cyclohexylglycine using HATU
This protocol is recommended for the efficient coupling of the sterically hindered this compound.
Reagents:
-
Fmoc-D-Cyclohexylglycine (this compound) (3-5 equivalents)
-
HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate) (2.9-4.9 equivalents)
-
DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes. The solution may change color.[1][4]
-
Coupling Reaction: Add the pre-activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature.
-
Monitoring the Reaction: Due to the steric hindrance of this compound, a longer coupling time of 2-4 hours is recommended.[4] The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.[3]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3 times).
Protocol 3: Double Coupling Strategy
If the Kaiser test after the initial coupling is positive (blue beads), a double coupling should be performed to drive the reaction to completion.
Procedure:
-
After the first coupling (Protocol 2, step 3) and a brief DMF wash, repeat the amino acid activation (Protocol 2, step 2) with fresh reagents.
-
Add the new activated amino acid solution to the resin and agitate for an additional 1-2 hours.[4]
-
Perform a Kaiser test to confirm completion.
-
Proceed with the standard washing steps (Protocol 2, step 5).
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the performance of common coupling reagents. The quantitative data presented is extrapolated from studies on other sterically hindered amino acids and serves as a guideline.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | Good | Low |
Note: For highly hindered amino acids like this compound, aminium/uronium salts like HATU and HCTU are generally recommended for their high reactivity and ability to minimize side reactions.[5]
Mandatory Visualization
References
Application Notes and Protocols for Automated Synthesizer Incorporation of Fmoc-D-Chg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These unique building blocks can confer advantageous properties, such as increased resistance to proteolytic degradation, enhanced receptor affinity and selectivity, and improved pharmacokinetic profiles. Fmoc-D-cyclohexylglycine (Fmoc-D-Chg-OH) is a sterically hindered, hydrophobic amino acid derivative valued for its ability to introduce conformational constraints and enhance hydrophobic interactions within a peptide.[1] Its bulky cyclohexyl side chain, however, can present significant challenges during automated solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.
These application notes provide a detailed protocol for the efficient incorporation of this compound into peptide sequences using an automated peptide synthesizer. The methodologies described herein are designed to optimize coupling efficiency and maximize the purity of the final peptide product.
Compound Information
| Property | Value |
| Synonyms | Fmoc-D-2-cyclohexylglycine, Fmoc-cyclohexyl-D-Gly-OH, Fmoc-D-Phg(hexahydro)-OH |
| CAS Number | 198543-96-3 |
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 379.4 g/mol |
| Appearance | White powder |
| Purity | ≥ 99% (HPLC) |
| Storage | 0 - 8 °C |
Challenges in Automated Synthesis
The primary challenge in incorporating this compound is the steric hindrance posed by its bulky cyclohexyl side chain. This can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[2][3] Consequently, this can result in the formation of deletion sequences, where the intended this compound residue is missing, which complicates purification and reduces the overall yield. To overcome these challenges, optimized coupling protocols are necessary.
Recommended Materials and Reagents
-
Resin: Appropriate for the desired C-terminus (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl for C-terminal carboxylic acids).
-
Amino Acids: High-purity, standard Fmoc-protected amino acids and this compound.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade (optional for difficult couplings).
-
-
Reagents:
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Diisopropylethylamine (DIPEA).
-
Diisopropylcarbodiimide (DIC).[4]
-
-
Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v).[2]
-
Experimental Protocols
The following protocols are generalized for automated peptide synthesizers and are based on standard Fmoc/tBu chemistry.[5] Specific parameters may need to be optimized based on the synthesizer and the specific peptide sequence.
Resin Selection and Swelling
-
Resin Selection: Choose a resin appropriate for the desired C-terminus of the peptide. Rink Amide resin is commonly used for C-terminally amidated peptides, while Wang or 2-chlorotrityl chloride resins are suitable for peptides with a C-terminal carboxylic acid.[2]
-
Protocol:
-
Place the desired amount of resin (e.g., 0.1 mmol scale) in the reaction vessel of the automated synthesizer.
-
Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[2]
-
Fmoc Deprotection
-
Reagent: 20% piperidine in DMF.
-
Protocol:
-
Drain the swelling solvent from the reaction vessel.
-
Add the Fmoc deprotection solution to the resin.
-
Incubate for a specified time as optimized for the synthesizer (e.g., a cycle of 3 minutes followed by a cycle of 10 minutes).[3]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (e.g., 5-7 times) to ensure complete removal of piperidine.[2]
-
Amino Acid Coupling: Incorporation of this compound
Due to the steric hindrance of the D-cyclohexylglycine side chain, optimized coupling conditions are highly recommended.
-
Reagents:
-
This compound (4-5 equivalents relative to resin loading).
-
Coupling agent (e.g., HBTU/HATU, 3.9-4.9 equivalents).
-
Base (e.g., DIPEA, 8-10 equivalents).
-
-
Standard Coupling Protocol:
-
In a separate vessel, dissolve this compound, the coupling agent, and DIPEA in DMF.
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Drain the reaction vessel and wash the resin with DMF (e.g., 5 times).
-
-
Strategies for Difficult Couplings:
-
Double Coupling: Repeat the coupling step a second time before proceeding to the next deprotection step.[3]
-
Extended Coupling Time: Increase the coupling reaction time to 2-4 hours.[3]
-
Microwave-Assisted Coupling: For synthesizers equipped with microwave capabilities, perform the coupling at an elevated temperature (e.g., 75°C for 10 minutes).[6] This can significantly enhance the coupling efficiency of hindered amino acids.
-
Post-Synthesis Cleavage and Deprotection
-
Protocol:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).[2][7]
-
Add the cleavage cocktail to the resin.
-
Incubate for 2-3 hours at room temperature with occasional agitation.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Quantitative Data Summary
The following table summarizes expected outcomes based on the synthesis of peptides containing sterically hindered amino acids like D-Valine, which can be used as a proxy for D-Chg-OH. Actual yields and purities are sequence-dependent.
| Parameter | Standard Coupling | Optimized Coupling (Double Coupling/Microwave) |
| Coupling Efficiency | Potentially lower, >95% | >99% |
| Crude Peptide Purity | Variable, can be lower due to deletion sequences | Generally higher |
| Overall Yield | ~60-70% | ~70-85% |
Visualizing the Workflow
Caption: Automated Fmoc-SPPS workflow for peptide synthesis.
Signaling Pathways and Logical Relationships
The core of the automated synthesis is a repeated cycle of deprotection and coupling. The decision to exit this cycle is based on the completion of the desired peptide sequence.
References
Application Notes: Activation and Coupling of Fmoc-D-Chg-OH in Solid-Phase Peptide Synthesis
Introduction
Fmoc-D-Cyclohexylglycine (Fmoc-D-Chg-OH) is a sterically hindered amino acid derivative commonly used in solid-phase peptide synthesis (SPPS) to introduce conformational constraints or to probe structure-activity relationships. Due to the bulky cyclohexyl side chain, the coupling of this compound can be challenging, often resulting in incomplete reactions and deletion sequences if not optimized.[1][2] The choice of activation method is therefore critical to achieving high coupling efficiency.
This document provides detailed application notes and protocols for the activation of this compound using two prevalent reagent systems: the aminium salt HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a tertiary base, and the carbodiimide DIC (N,N'-Diisopropylcarbodiimide), typically used with an additive such as HOBt (1-Hydroxybenzotriazole).
Data Presentation: Comparison of HBTU and DIC/HOBt Activation
The selection of a coupling reagent strategy depends on the specific requirements of the synthesis, including the complexity of the peptide sequence, cost considerations, and desired purity. HBTU is known for its rapid and efficient activation, while DIC offers a cost-effective alternative with the advantage of a soluble byproduct.[3]
| Parameter | HBTU / DIPEA | DIC / HOBt |
| Reagents | This compound, HBTU, DIPEA | This compound, DIC, HOBt |
| Activation Mechanism | Forms a highly reactive HOBt active ester via an aminium salt intermediate.[3][4] | Forms an O-acylisourea intermediate, which reacts with HOBt to generate the active ester.[5] |
| Typical Coupling Time | 30 - 90 minutes.[3][6] | 60 - 180 minutes.[5] |
| Efficiency (Hindered AA) | Generally high; very effective for sterically hindered residues and complex sequences.[6][7] | Good, but may require longer reaction times or double coupling for difficult sequences.[8] |
| Racemization Risk | Low, as the HOBt ester is formed rapidly.[9][10] | Higher risk without an additive like HOBt due to the O-acylisourea intermediate. HOBt suppresses racemization.[5][8] |
| Key Byproduct | Tetramethylurea (soluble in DMF). | Diisopropylurea (DIU) (soluble in DMF/DCM).[3] |
| Primary Side Reaction | Guanidinylation of the N-terminal amine if HBTU is in large excess relative to the carboxylic acid.[9][11] | N-acyl urea formation (can be minimized with HOBt).[8] |
Application Notes and Optimization Strategies
Mechanism of Activation
-
HBTU/DIPEA: HBTU is an aminium salt that rapidly activates the carboxylic acid of this compound in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[3][4] The base deprotonates the carboxylic acid, which then attacks HBTU to form a highly reactive HOBt ester. This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide-resin, forming the desired peptide bond.
-
DIC/HOBt: DIC is a carbodiimide that reacts with the carboxylic acid of this compound to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization.[5] The addition of HOBt is crucial as it rapidly converts the O-acylisourea into a more stable HOBt active ester, which then reacts with the peptide-resin while minimizing the risk of racemization.[5][8]
Challenges with Sterically Hindered Residues
The bulky nature of the cyclohexyl side chain in this compound, combined with the large Fmoc protecting group, physically impedes the approach of the activated amino acid to the resin-bound amine.[1] This steric hindrance slows the reaction kinetics and is a primary cause of incomplete coupling.
Strategies for Optimizing Coupling Efficiency
When a positive Kaiser test indicates incomplete coupling, the following strategies can be employed:
-
Double Coupling: After the initial coupling reaction, the resin is washed and the coupling procedure is repeated with a fresh solution of activated this compound. This is a highly effective method for driving the reaction to completion.[12][13]
-
Increase Reaction Time: Extending the coupling duration (e.g., from 1 hour to 2-4 hours) can provide more time for the sterically hindered reaction to proceed.[1][2]
-
Elevated Temperature: Increasing the reaction temperature (e.g., to 40-60°C) can provide the necessary energy to overcome the activation barrier, though this should be done cautiously as it can increase the risk of side reactions like racemization for sensitive amino acids.[1]
-
Use of More Potent Reagents: For exceptionally difficult couplings, switching to a more powerful activating reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary.[6][12]
Experimental Protocols
The following are generalized protocols for a standard 0.1 mmol synthesis scale. Reagent equivalents should be maintained for different scales.
General Preparatory Steps (Prior to Coupling)
-
Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in peptide synthesis grade N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[3][6]
-
Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Drain and repeat this treatment once.[5]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine and its adducts. A colorimetric test can confirm the absence of residual piperidine.
Method A: HBTU/DIPEA Activation and Coupling Protocol
-
Coupling Cocktail Preparation (Pre-activation):
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.[5]
-
-
Coupling Reaction:
-
Add the pre-activated coupling cocktail to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 60-120 minutes. For a hindered amino acid like D-Chg, a longer coupling time is recommended.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[1]
-
If the Kaiser test is positive (blue beads), consider the optimization strategies listed above (e.g., double coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times).[6]
-
Method B: DIC/HOBt Activation and Coupling Protocol
-
Coupling Cocktail Preparation:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in a minimal amount of DMF.[5]
-
-
Coupling Reaction:
-
Add the this compound/HOBt solution to the deprotected peptide-resin.
-
Add DIC (3-5 equivalents) directly to the reaction vessel.[5]
-
Agitate the mixture at room temperature for 1-3 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction.
-
If the test is positive, a second coupling may be required.
-
After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove the soluble diisopropylurea byproduct and excess reagents.[3]
-
Visualizations
Caption: Activation of this compound with HBTU/DIPEA.
Caption: Activation of this compound with DIC/HOBt.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. bioorganica.org.ua [bioorganica.org.ua]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Fmoc-D-Chg-OH in Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. These modifications can significantly enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. Fmoc-D-Cyclohexylglycine-OH (Fmoc-D-Chg-OH) is a sterically hindered, non-proteinogenic amino acid that offers unique structural properties. The bulky cyclohexyl side chain can introduce conformational constraints, potentially inducing secondary structures such as β-turns or helices, which can be critical for receptor binding and biological function.[1] Furthermore, the D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which are highly specific for L-amino acids, thereby increasing the in vivo half-life of the peptide therapeutic.
These application notes provide a comprehensive overview of the utility of this compound in peptide synthesis and detailed protocols for its successful incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
Applications of this compound in Peptide Design
The introduction of this compound into a peptide sequence can confer several advantageous properties:
-
Enhanced Proteolytic Stability: The D-amino acid configuration provides a significant barrier to degradation by endogenous proteases, leading to a longer circulating half-life of the peptide.
-
Conformational Rigidity: The bulky cyclohexyl side chain restricts the conformational freedom of the peptide backbone. This can help to lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.[1] Studies on analogous compounds suggest that cyclohexylglycine derivatives can act as effective inducers of β-turns and 3(10)-helices.[1]
-
Increased Hydrophobicity: The non-polar cyclohexyl group increases the overall hydrophobicity of the peptide, which can be beneficial for crossing cell membranes or interacting with hydrophobic pockets in target proteins.
-
Modulation of Biological Activity: The unique stereochemistry and bulk of D-Chg can alter the peptide's interaction with its biological target, potentially leading to novel or enhanced biological activities. This makes it a valuable tool for structure-activity relationship (SAR) studies.
Challenges in SPPS with this compound
The primary challenge associated with the incorporation of this compound is its significant steric bulk. This can lead to:
-
Low Coupling Efficiency: The bulky cyclohexyl side chain can sterically hinder the approach of the activated carboxylic acid to the free amine on the growing peptide chain, leading to incomplete coupling reactions.
-
Slower Reaction Kinetics: Standard coupling times may be insufficient to achieve complete incorporation of this hindered amino acid.
-
Peptide Aggregation: The increased hydrophobicity imparted by the cyclohexyl group can sometimes promote inter-chain aggregation on the solid support, further impeding reaction kinetics.
To overcome these challenges, optimized coupling protocols are required, often involving more potent activating reagents and potentially longer reaction times or elevated temperatures.
Experimental Protocols
The following protocols provide a detailed methodology for the efficient incorporation of this compound into peptide sequences using manual or automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Standard Fmoc Deprotection
This protocol describes the removal of the N-terminal Fmoc protecting group from the peptide-resin.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 5-10 minutes at room temperature. Drain the solution.
-
Second Deprotection: Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Solvent Exchange (Optional): Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the coupling step.
-
Monitoring: The completion of the deprotection can be monitored by UV spectroscopy of the piperidine wash solutions. A qualitative Kaiser test on a small sample of resin beads should be positive (blue color), indicating the presence of free primary amines.
Protocol 2: Optimized Coupling of this compound
Due to the steric hindrance of this compound, a robust coupling strategy is recommended. The use of a uronium/aminium or phosphonium salt-based coupling reagent such as HATU, HBTU, or PyBOP is highly advised over standard carbodiimide methods.[2][3]
Materials:
-
Deprotected peptide-resin (from Protocol 1)
-
This compound (3-5 equivalents relative to resin loading)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
Coupling Reaction: Add the pre-activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours. For particularly difficult sequences, the reaction time may be extended.
-
Monitoring the Coupling: After the initial coupling time, a small sample of resin beads can be taken, washed thoroughly, and subjected to a Kaiser test. A negative test (yellow/colorless beads) indicates complete coupling.
-
Double Coupling (If Necessary): If the Kaiser test is positive, indicating incomplete coupling, drain the reaction solution and repeat the coupling step with a fresh solution of activated this compound for another 1-2 hours.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times).
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold diethyl ether
Cleavage Cocktail (Reagent K is a common choice for complex peptides):
-
Standard Cocktail (for peptides without sensitive residues): 95% TFA, 2.5% TIS, 2.5% Water
-
Reagent K (for peptides containing Trp, Met, Cys, Tyr): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum for at least 4 hours.
-
Cleavage Reaction: Place the dried peptide-resin in a cleavage vessel. Add the appropriate cleavage cocktail (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Collection: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Recommended Coupling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HBTU, or PyBOP | High reactivity, effective for sterically hindered amino acids.[2][3] |
| Equivalents of Amino Acid | 3-5 | To drive the reaction to completion. |
| Equivalents of Coupling Reagent | 3-5 | To ensure efficient activation. |
| Base | DIPEA or Collidine | To facilitate the activation and coupling reactions. |
| Equivalents of Base | 6-10 | To maintain a basic environment for the reaction. |
| Solvent | DMF or NMP | Good solvating properties for reagents and growing peptide chain. |
| Reaction Time | 1-2 hours (per coupling) | Longer time to overcome steric hindrance. |
| Monitoring | Kaiser Test | To confirm the completion of the coupling reaction. |
| Strategy for Incomplete Coupling | Double Coupling | To ensure maximum incorporation of the hindered residue. |
Table 2: Troubleshooting Guide for this compound Incorporation
| Issue | Potential Cause | Recommended Solution |
| Positive Kaiser test after coupling | Incomplete coupling due to steric hindrance. | Perform a double coupling. Increase coupling time to 4 hours. Consider a more potent coupling reagent like COMU. |
| Deletion of D-Chg in final peptide (MS analysis) | Inefficient coupling. | Optimize coupling conditions as per Table 1. Ensure complete deprotection of the preceding amino acid. |
| Low final peptide yield | Aggregation of the peptide on the resin. | Use a resin with lower loading capacity. Incorporate chaotropic salts like LiCl in the coupling solution. |
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Simplified mechanism of this compound activation and coupling using HATU.
Caption: Hypothetical signaling pathway modulation by a D-Chg containing peptide.
References
Application Notes and Protocols for the Cleavage of Fmoc-D-Chg-OH from Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the final cleavage of the synthesized peptide from the resin support is a critical step that significantly impacts the overall yield and purity of the product. Wang resin is a widely used solid support for Fmoc-based SPPS, favored for its acid-labile linkage that allows for the release of peptides with a C-terminal carboxylic acid under moderately acidic conditions.[1][2] The standard method for cleaving peptides from Wang resin involves treatment with a trifluoroacetic acid (TFA) cocktail.[1][3]
These application notes provide a detailed protocol for the cleavage of Fmoc-D-cyclohexylglycine-OH (Fmoc-D-Chg-OH) from Wang resin. While the general principles of TFA-mediated cleavage are broadly applicable, specific conditions such as the composition of the cleavage cocktail and reaction time can be optimized to ensure efficient cleavage and minimize side reactions.
Data Presentation
The efficiency of cleavage from Wang resin is typically high, though it can be influenced by the peptide sequence and the specific amino acid attached to the resin. The following table presents representative quantitative data for the cleavage of various peptides from Wang resin using a standard TFA-based cleavage cocktail. Please note that this data is illustrative and actual yields and purities for this compound may vary.
| Peptide Sequence | Cleavage Cocktail | Cleavage Time (hours) | Crude Yield (%) | Crude Purity (%) | Reference |
| H-Trp-OH | TFA/TIS/H₂O (95:2.5:2.5) | Not Specified | Not Specified | 73.6 | [4] |
| H-Tyr-Gly-Gly-Phe-Leu-OH | TFA/TIS/H₂O (95:2.5:2.5) | Not Specified | 80 | 97.4 | [4] |
| H-Arg-Gly-Asp-Gly-Trp-OH | TFA/TIS/H₂O (95:2.5:2.5) | Not Specified | 61 | 77.5 | [4] |
| H-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-OH | TFA/TIS/H₂O (95:2.5:2.5) | Not Specified | 35 | 74.7 | [4] |
Experimental Protocols
This section outlines the detailed methodology for the cleavage of this compound from Wang resin.
Materials
-
This compound loaded Wang resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Triisopropylsilane (TIS) or other appropriate scavengers
-
Diethylether, cold
-
Reaction vessel (e.g., fritted glass funnel or a reaction syringe)
-
Shaker or rocker
-
Centrifuge
-
Lyophilizer
Cleavage Cocktail Preparation
A common and effective cleavage cocktail for most peptides, including those with residues susceptible to modification by cationic species generated during cleavage, is Reagent K or a similar mixture. For a single amino acid like D-Chg-OH, which lacks highly sensitive side chains, a simpler cocktail is often sufficient.
Standard Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5 v/v/v):
-
In a fume hood, carefully measure 9.5 mL of TFA into a clean, dry glass container.
-
Add 0.25 mL of triisopropylsilane (TIS) to the TFA.
-
Add 0.25 mL of deionized water.
-
Mix the solution thoroughly. Prepare this cocktail fresh before each use.
Note on Scavengers: During cleavage, carbocations are generated from the resin linker and any side-chain protecting groups, which can lead to unwanted side reactions.[5] Scavengers are added to the cleavage cocktail to trap these reactive species.[5] For D-Chg-OH, which has a non-functionalized cyclohexyl side chain, the primary concern is the modification of the indole ring of tryptophan if present in a peptide sequence.[6] TIS is an effective scavenger for this purpose.
Cleavage Procedure
-
Resin Preparation:
-
Place the this compound loaded Wang resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove any residual solvents from synthesis and to swell the resin.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail (e.g., 2 mL for 100 mg of resin) to the resin.
-
Seal the reaction vessel and place it on a shaker or rocker to ensure gentle agitation.
-
Allow the reaction to proceed at room temperature for 1.5 to 2 hours.[1] The optimal cleavage time can be determined by performing a small-scale trial and analyzing the supernatant by HPLC.
-
-
Product Isolation:
-
Filter the cleavage mixture to separate the resin from the solution containing the cleaved product. Collect the filtrate in a clean collection tube.
-
Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the washes with the initial filtrate.[3]
-
Wash the resin with DCM (2 x 2 mL) and combine these washes with the filtrate.
-
-
Precipitation and Purification:
-
In a fume hood, add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether (e.g., 30 mL for 3 mL of filtrate) with gentle stirring. This will precipitate the cleaved D-Chg-OH.
-
Place the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the precipitated product.
-
Carefully decant the ether.
-
Wash the pellet with a small amount of cold diethyl ether to remove residual scavengers and TFA.
-
Allow the crude product to air dry briefly to remove excess ether.
-
-
Lyophilization:
-
For complete removal of residual solvents, dissolve the crude product in a suitable solvent mixture (e.g., water/acetonitrile) and lyophilize to obtain the final product as a fluffy powder.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the cleavage of this compound from Wang resin.
Caption: Workflow for the cleavage of this compound from Wang resin.
References
Application Notes and Protocols: Deprotection of the Fmoc Group from D-Cyclohexylglycine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from the sterically hindered, non-proteinogenic amino acid D-cyclohexylglycine (D-Chg) in solid-phase peptide synthesis (SPPS). Given the bulky nature of the cyclohexyl side chain, special considerations are necessary to ensure complete and efficient deprotection, thereby preventing the formation of deletion sequences and ensuring high purity of the final peptide product.
Introduction: The Challenge of Sterically Hindered Residues
The Fmoc protecting group is fundamental to modern SPPS due to its lability under mild basic conditions, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1] The standard deprotection reagent is a 20% (v/v) solution of piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][2] The reaction proceeds via a β-elimination mechanism, liberating the N-terminal amine for the subsequent coupling step.[1]
However, amino acids with bulky side chains, such as D-cyclohexylglycine, can present significant steric hindrance.[3][4] This bulkiness can impede the access of the piperidine base to the acidic proton on the fluorenyl group, leading to incomplete deprotection.[3] The consequences of incomplete Fmoc removal include the formation of deletion sequences, which are often difficult to separate from the target peptide, resulting in lower overall yield and purity.[4] Therefore, monitoring and optimization of the deprotection step are critical when incorporating D-cyclohexylglycine into a peptide sequence.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group is a two-step process initiated by a base, typically a secondary amine like piperidine[1]:
-
Proton Abstraction: Piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.
-
β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the deprotected N-terminal amine of the peptide.[1]
-
DBF Scavenging: Excess piperidine in the reaction mixture acts as a scavenger, trapping the electrophilic DBF to form a stable adduct. This prevents DBF from reacting with the newly liberated amine, which would otherwise lead to chain termination.[1]
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing D-Cyclohexylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the purification of synthetic peptides incorporating the bulky and hydrophobic non-proteinogenic amino acid, D-cyclohexylglycine. Due to its significant hydrophobicity, peptides containing this residue present unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC), including poor solubility, on-column aggregation, and strong retention. This document provides a systematic approach to overcome these challenges, enabling high-purity peptide isolation. The protocol covers method development, from analytical to preparative scale, and troubleshooting common issues.
Introduction
The incorporation of non-proteinogenic amino acids, such as D-cyclohexylglycine, into peptide sequences is a valuable strategy in drug discovery to enhance metabolic stability, conformational rigidity, and receptor affinity. However, the bulky and highly hydrophobic nature of the cyclohexyl side chain poses significant challenges during purification. Standard reversed-phase HPLC protocols often result in poor peak shape, low recovery, and inadequate purity.
This application note provides a robust methodology for the purification of peptides containing D-cyclohexylglycine using RP-HPLC. The described methods are designed to mitigate issues of aggregation and strong retention, leading to the successful isolation of high-purity peptides suitable for downstream applications in research and drug development. The principles and protocols outlined herein can also be adapted for other highly hydrophobic peptides.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water, HPLC-grade methanol.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA), sequencing grade.
-
Sample Solvent: Dimethyl sulfoxide (DMSO).
-
Columns:
-
Analytical: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).
-
Preparative: C18 reversed-phase column (e.g., 21.2 x 250 mm, 5-10 µm particle size, 300 Å pore size) with matching stationary phase chemistry to the analytical column.
-
-
Instrumentation: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
Sample Preparation
-
Initial Solubility Testing: Due to the hydrophobic nature of the peptide, initial dissolution in the mobile phase may be challenging.
-
Recommended Dissolution: Dissolve the crude lyophilized peptide in a minimal amount of DMSO to achieve complete solubilization.
-
Dilution: Dilute the DMSO stock solution with Mobile Phase A (see section 2.3) to the desired concentration for injection. Ensure the final concentration of DMSO is kept low to avoid solvent effects on the chromatography.
HPLC Method Development and Purification
A systematic approach, starting from analytical scale method development to preparative scale purification, is recommended.
Step 1: Analytical Method Development
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm, 300 Å.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-60 °C. Elevated temperatures can help disrupt peptide aggregation and improve peak shape.
-
Detection: UV at 220 nm.
-
Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution concentration of the peptide.
-
Gradient: 5% to 95% B over 30 minutes.
-
-
Optimized Gradient: Based on the scouting run, design a shallower, focused gradient around the elution point of the target peptide to maximize resolution.
-
Example: If the peptide elutes at 70% B in the scouting run, an optimized gradient could be 60-80% B over 40 minutes.
-
Step 2: Preparative Scale-Up
-
Column: C18 reversed-phase, 21.2 x 250 mm, 5-10 µm, 300 Å.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: Adjust the flow rate based on the column dimensions to maintain the same linear velocity as the analytical method. For a 21.2 mm ID column, a typical flow rate would be around 20 mL/min.
-
Column Temperature: Maintain the optimized temperature from the analytical method (e.g., 50 °C).
-
Gradient: Use the optimized shallow gradient from the analytical method.
-
Injection: Inject the prepared sample. The loading amount will depend on the column size and the complexity of the crude mixture.
-
Fraction Collection: Collect fractions across the main peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide.
Data Presentation
The retention of peptides containing D-cyclohexylglycine is highly sensitive to the concentration of the organic solvent in the mobile phase. The following table provides representative data on the effect of acetonitrile concentration on the retention factor (k) for a model hydrophobic peptide. This data is analogous to observations made during the purification of highly hydrophobic molecules like Cyclosporin A.[1]
| Mobile Phase Composition (% Acetonitrile in Water with 0.1% TFA) | Retention Factor (k) | Adsorption Capacity (g/L of resin) |
| 75% | 6.8 | 46.4 |
| 80% | 4.5 | 35.2 |
| 85% | 3.1 | 28.9 |
Table 1: Effect of acetonitrile concentration on the retention factor and adsorption capacity of a model hydrophobic peptide on a C18 stationary phase. Higher acetonitrile concentrations are required for elution, and a careful balance is needed to achieve optimal retention and loading capacity.
Visualizations
Caption: Workflow for the HPLC purification of hydrophobic peptides.
Conclusion
The successful purification of peptides containing D-cyclohexylglycine is achievable through a systematic optimization of HPLC conditions. Key parameters to consider are the use of a wide-pore C18 stationary phase, elevated column temperatures to mitigate aggregation, and the development of a shallow, focused elution gradient. By following the detailed protocols and considering the troubleshooting guidance provided in this application note, researchers can achieve high purity and recovery of these challenging hydrophobic peptides, facilitating their use in critical research and drug development applications.
References
Application Note: Mass Spectrometry Analysis of Peptides Containing Fmoc-D-Cyclohexylglycine
Introduction
In the field of peptide-based drug discovery and development, the incorporation of non-proteinogenic amino acids (NPAAs) is a key strategy to enhance therapeutic properties.[1] NPAAs can improve peptide stability, potency, bioavailability, and resistance to proteolytic degradation.[1] Fmoc-D-Chg-OH (Fmoc-D-cyclohexylglycine) is one such NPAA, valued for its bulky cyclohexyl side chain which can induce specific peptide conformations and increase hydrophobic interactions.[2] Accurate characterization of peptides containing this building block is critical for ensuring synthesis fidelity and understanding structure-activity relationships. Electrospray ionization mass spectrometry (ESI-MS) is a cornerstone technique for this purpose, providing precise mass determination and sequence information through tandem MS (MS/MS) fragmentation.[3] This document outlines the challenges, protocols, and data analysis considerations for the mass spectrometry analysis of this compound peptides.
Challenges in Analysis
The unique chemical properties of both the Fmoc protecting group and the D-cyclohexylglycine residue present specific challenges for mass spectrometry analysis:
-
Poor Solubility: The hydrophobicity of the Fmoc group and the cyclohexyl side chain can lead to poor solubility in typical ESI solvents and promote aggregation, potentially suppressing the ion signal.
-
Fmoc Group Lability: The Fmoc group, while stable during synthesis, can be labile under certain ionization conditions or during in-source fragmentation, leading to spectra containing both the intact peptide and the deprotected peptide.
-
Unique Fragmentation: The bulky cyclohexyl group can influence peptide backbone fragmentation pathways in MS/MS analysis, sometimes leading to atypical fragmentation patterns compared to peptides with standard amino acid residues.
-
In-source Reactions: The presence of the Fmoc group can sometimes lead to the formation of adducts (e.g., with piperidine from the synthesis) if the sample is not sufficiently purified.[4]
Experimental Workflow & Protocols
A systematic workflow is essential for the successful analysis of these complex peptides. The following diagram and protocols provide a comprehensive guide.
Figure 1. General experimental workflow for the MS analysis of this compound peptides.
Detailed Experimental Protocols
1. Peptide Sample Preparation
This protocol is designed for a purified, lyophilized peptide sample.
-
Initial Solubilization:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in a minimal amount (e.g., 50 µL) of a strong organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to create a stock solution. The bulky, hydrophobic nature of Fmoc-D-Chg requires a less polar solvent for initial dissolution.
-
Vortex gently for 1-2 minutes to ensure complete dissolution.
-
-
Purification (If Necessary):
-
If the peptide is a crude product from solid-phase peptide synthesis (SPPS), purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is mandatory.
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The hydrophobic nature of the peptide will likely require a higher percentage of acetonitrile for elution.
-
-
Dilution for Mass Spectrometry:
-
From the stock solution, prepare a working solution at a concentration of approximately 10-20 pmol/µL.
-
The dilution solvent should be compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.
-
Ensure the final concentration of DMF or DMSO from the stock solution is less than 5% in the final working solution to avoid ion suppression.
-
2. Mass Spectrometry Analysis (ESI-MS)
The following parameters are representative for a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer. Instrument-specific optimization is recommended.
Table 1: Representative ESI-MS Instrument Parameters
| Parameter | MS1 (Full Scan) Setting | MS/MS (Fragmentation) Setting |
| Ionization Mode | Positive Ion | Positive Ion |
| Capillary Voltage | 3.0 – 4.0 kV | 3.0 – 4.0 kV |
| Source Temp. | 120 – 150 °C | 120 – 150 °C |
| Desolvation Temp. | 300 – 400 °C | 300 – 400 °C |
| Mass Range (m/z) | 300 – 2000 | 50 – Precursor m/z + 50 |
| Precursor Selection | N/A | Top 3-5 most intense ions |
| Fragmentation Mode | N/A | Collision-Induced Dissociation (CID) |
| Collision Energy | N/A | Stepped (e.g., 20-40 eV) or optimized per peptide |
Data Analysis and Interpretation
1. Intact Mass Verification (MS1)
The initial MS1 scan is used to confirm the molecular weight of the synthesized peptide. The expected mass should be calculated, and the observed spectrum should show a prominent peak corresponding to the [M+H]⁺ ion and potentially other charge states like [M+2H]²⁺. The high mass accuracy of modern instruments should allow for confirmation within 5 ppm.
2. MS/MS Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is used to confirm the peptide sequence. For peptides, fragmentation typically occurs along the amide backbone, producing b- and y-type ions.[5] However, Fmoc-protected peptides exhibit characteristic fragmentation patterns.[3]
-
Loss of the Fmoc Group: A common and often dominant fragmentation pathway is the neutral loss of the Fmoc-related components. The protonated molecular ion ([M+H]⁺) can undergo a rearrangement to lose dibenzofulvene and CO₂, resulting in a deprotected peptide ion ([M+H-Fmoc+H]⁺).[3]
-
Backbone Fragmentation: Standard b- and y-ion series are observed from the fragmentation of the peptide backbone. The presence of the bulky D-Chg residue may influence the relative intensities of fragments around it.
-
Side-Chain Fragmentation: The cyclohexyl side chain itself is robust and typically does not fragment under standard CID conditions.
Figure 2. Characteristic MS/MS fragmentation sites for an Fmoc-D-Chg-peptide.
Representative Quantitative Data
The following table presents example data from the analysis of a crude synthetic peptide (Fmoc-D-Chg-Val-Gly-OH) to assess the purity and identify major byproducts before and after a purification step.
Table 2: Purity Assessment of Fmoc-D-Chg-Val-Gly-OH by LC-MS
| Analyte | Expected [M+H]⁺ (m/z) | Relative Abundance (Crude Sample) | Relative Abundance (Purified Sample) | Identification |
| Fmoc-D-Chg-Val-Gly-OH | 564.29 | 75% | >98% | Target Peptide |
| Fmoc-D-Chg-Val-OH | 507.27 | 15% | <1% | Deletion (Glycine) |
| D-Chg-Val-Gly-OH | 342.23 | 5% | <1% | Incomplete Fmoc protection |
| Other impurities | Various | 5% | <1% | Synthesis-related byproducts |
Note: Data is representative and intended for illustrative purposes.
The mass spectrometry analysis of peptides containing this compound is a powerful tool for quality control and structural verification in peptide chemistry and drug development. While the hydrophobic nature of the Fmoc group and the D-Chg residue presents challenges such as sample solubility and unique fragmentation behavior, these can be overcome with optimized sample preparation protocols and careful interpretation of the mass spectra. The methods described provide a robust framework for researchers to confidently characterize these valuable and complex biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
The Strategic Incorporation of Fmoc-D-Chg-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The use of non-proteinogenic amino acids is a cornerstone in modern medicinal chemistry, enabling the development of peptide-based therapeutics with enhanced potency, stability, and selectivity. Among these, Fmoc-D-Chg-OH (N-α-Fmoc-D-cyclohexylglycine) has emerged as a critical building block for the synthesis of bioactive peptides. Its unique structural features—a bulky, hydrophobic cyclohexyl side chain and a D-configuration—offer significant advantages in overcoming the inherent limitations of natural peptides. This document provides detailed application notes on the utility of this compound, comprehensive experimental protocols for its incorporation into peptide sequences, and quantitative data on the resulting bioactivity.
Application Notes: The Advantages of Incorporating D-Cyclohexylglycine
The introduction of a D-cyclohexylglycine (D-Chg) residue into a peptide sequence can confer a range of beneficial properties:
-
Enhanced Enzymatic Stability: The D-configuration of the amino acid provides steric hindrance against degradation by endogenous proteases, which are typically specific for L-amino acids. This increased resistance to enzymatic cleavage significantly extends the in vivo half-life of the peptide, a crucial factor for therapeutic efficacy.
-
Increased Potency and Receptor Affinity: The bulky and hydrophobic cyclohexyl side chain can promote favorable interactions with hydrophobic pockets within target receptors. This can lead to a significant increase in binding affinity and, consequently, enhanced biological potency. A notable example is the development of highly potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors, where the incorporation of a cyclohexylglycine moiety has led to compounds with nanomolar inhibitory concentrations.[1]
-
Conformational Constraint: The steric bulk of the cyclohexyl group can restrict the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and leading to improved affinity and selectivity.
A prime example of the successful application of a cyclohexylglycine moiety is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes.
Data Presentation: Bioactivity of Cyclohexylglycine-Containing DPP-IV Inhibitors
The incorporation of a cyclohexylglycine scaffold has been instrumental in the design of potent DPP-IV inhibitors. The following table summarizes the in vitro inhibitory activity of several cyclohexylglycine-containing compounds against DPP-IV.
| Compound ID | Structure/Modification | DPP-IV IC50 (nM) | Reference |
| 15e | Bis-sulfonamide 4-amino cyclohexylglycine analogue | 2.6 | [1] |
| 13 | Tricyclic scaffold with cyclohexylglycine moiety | 28 ± 1 | [2] |
| 24 | Bicyclic scaffold with cyclohexylglycine moiety | 100 ± 4 | [2] |
| 31 | Modified tricyclic scaffold with cyclohexylglycine moiety | 94 ± 4 | [2] |
| Sitagliptin | Marketed DPP-IV inhibitor (for comparison) | 22 ± 2 | [2] |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: General Fmoc-SPPS Cycle for this compound Incorporation
This protocol outlines a single coupling cycle. Due to the steric hindrance of the D-cyclohexylglycine residue, modifications to standard coupling protocols, such as the use of more potent coupling reagents and extended reaction times, are recommended.
Materials:
-
Rink Amide resin (or other suitable resin for the desired C-terminus)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH)
-
Washing Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: a. Drain the DMF and add the 20% piperidine in DMF solution to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution and add a fresh portion of 20% piperidine in DMF. d. Agitate for an additional 15 minutes. e. Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling of this compound: a. In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 2-4 hours. A longer coupling time is recommended due to the steric bulk of D-Chg. e. Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, repeat the coupling step with fresh reagents.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Deprotection
Materials:
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
Procedure:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and MeOH, and then dry thoroughly under vacuum.
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Signaling Pathway of DPP-IV Inhibition
Caption: Mechanism of DPP-IV inhibition by D-Chg-containing peptides.
Experimental Workflow for SPPS using this compound
Caption: Step-by-step workflow for solid-phase peptide synthesis.
Logical Relationship: Impact of D-Chg on Peptide Properties
Caption: How D-Chg enhances peptide therapeutic properties.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-D-Chg-OH Coupling Efficiency
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges with the low coupling efficiency of Fmoc-D-Chg-OH during solid-phase peptide synthesis (SPPS). The bulky cyclohexyl side chain of D-Cyclohexylglycine (D-Chg) presents significant steric hindrance, often leading to incomplete reactions and the formation of deletion sequences.
Troubleshooting Guides
Issue: Low Coupling Efficiency of this compound
Symptom: A positive Kaiser test (indicating free amines) after a standard coupling cycle for this compound. Mass spectrometry analysis of the crude peptide may show a significant peak corresponding to the deletion of the D-Chg residue.
Root Causes & Solutions:
-
Steric Hindrance: The primary reason for low coupling efficiency is the bulky cyclohexyl side chain of D-Chg, which physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1][2]
-
Solution 1: Optimize Coupling Reagent. Standard coupling reagents like DIC/HOBt may be insufficient. More potent uronium/aminium (e.g., HATU, HBTU, HCTU, COMU) or phosphonium (e.g., PyBOP, PyAOP) salt-based reagents are recommended to overcome this steric barrier.[2][3] HATU is often considered one of the most effective reagents for difficult couplings.[2]
-
Solution 2: Double Coupling. Repeating the coupling step with a fresh solution of activated this compound is a highly effective strategy to drive the reaction to completion.[3]
-
Solution 3: Increase Reaction Time. Extending the coupling time from the standard 1-2 hours to 4 hours or even longer can significantly improve yields for sterically hindered residues.[4]
-
-
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, limiting access to the N-terminal amine.
-
Solution 1: Change Solvent. Switching from DMF to a solvent with superior solvating properties, such as N-Methyl-2-pyrrolidone (NMP), can help to disrupt secondary structures and improve reagent access.[4]
-
Solution 2: Elevated Temperature/Microwave Assistance. Performing the coupling at a higher temperature (e.g., 40-50°C) or using a microwave peptide synthesizer can disrupt aggregation and increase the reaction rate.[4]
-
-
Suboptimal Reagent Concentration and Quality: Insufficient equivalents of reagents or degraded materials can lead to incomplete reactions.
-
Solution 1: Increase Reagent Equivalents. Using a higher excess (e.g., 3-5 equivalents) of the this compound and coupling reagent can enhance the reaction kinetics.
-
Solution 2: Ensure Reagent Quality. Use high-purity, fresh solvents and reagents. Coupling reagents are particularly sensitive to moisture.
-
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so difficult?
The low coupling efficiency of this compound is primarily due to the steric hindrance caused by its bulky cyclohexyl side chain. This bulkiness impedes the formation of the new peptide bond.[1][2]
Q2: Which coupling reagent is best for this compound?
For sterically hindered amino acids like this compound, uronium/aminium salts such as HATU, HBTU, HCTU, and COMU, or phosphonium salts like PyBOP are generally recommended over standard carbodiimide reagents like DIC.[2][3] HATU is often cited as a superior choice for such challenging couplings.[2]
Q3: What is "double coupling," and when should I use it?
Double coupling is the repetition of the coupling step with fresh reagents before proceeding to the next deprotection step. It is a highly recommended strategy when a positive Kaiser test indicates an incomplete reaction after the initial coupling of a sterically hindered amino acid like this compound.[3]
Q4: Can I use microwave synthesis for this compound coupling?
Yes, microwave-assisted peptide synthesis can be very effective in improving the coupling efficiency of sterically hindered amino acids by disrupting peptide aggregation and accelerating the reaction rate.[4]
Q5: How can I monitor the completeness of the coupling reaction?
The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A blue color indicates an incomplete coupling, while a yellow or colorless result suggests the reaction is complete.[5]
Data Presentation
The following table summarizes the performance of various coupling reagents for sterically hindered amino acids, which can be considered representative for the coupling of this compound. Please note that actual yields may vary depending on the specific peptide sequence and synthesis conditions.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield | Representative Purity | Risk of Racemization |
| HATU | Uronium/Aminium Salt | 20 - 60 minutes | >99% | Very High | Very Low |
| HBTU | Uronium/Aminium Salt | 30 - 60 minutes | >98% | High | Low |
| HCTU | Uronium/Aminium Salt | 20 - 60 minutes | >99% | Very High | Very Low |
| PyBOP | Phosphonium Salt | 30 - 120 minutes | >98% | High | Low |
| DIC/HOBt | Carbodiimide/Additive | 60 - 240 minutes | 95-98% | Good | Low |
Data is extrapolated from studies on sterically hindered amino acids like Fmoc-Cha-OH and Fmoc-D-Leu-OH and should be considered as a general guide.[2][6]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for the coupling of sterically hindered amino acids like this compound.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Coupling: Immediately add the activation mixture to the swollen resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, consider a second coupling (see Protocol 2).
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents.
Protocol 2: Double Coupling Procedure
-
After the first coupling reaction (Protocol 1, step 3), drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 times).
-
Repeat the amino acid activation and coupling steps (Protocol 1, steps 2 and 3) with fresh reagents.
-
Allow the second coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF (5 times) before proceeding to the next deprotection step.
Protocol 3: Kaiser Test for Free Primary Amines
This test is used to qualitatively monitor the completion of the coupling reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Positive result, indicating incomplete coupling.
-
Yellow/colorless beads and solution: Negative result, indicating complete coupling.[5]
-
Mandatory Visualization
Caption: General experimental workflow for solid-phase peptide synthesis (SPPS) of a peptide containing this compound.
Caption: A troubleshooting decision tree for addressing the low coupling efficiency of this compound.
References
Technical Support Center: Fmoc-D-cyclohexylglycine Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-D-cyclohexylglycine in solid-phase peptide synthesis (SPPS). The bulky cyclohexyl side-chain of this amino acid presents significant steric hindrance, often leading to incomplete reactions and the formation of deletion sequences.
Troubleshooting Guide
This guide addresses common issues observed during the coupling of Fmoc-D-cyclohexylglycine, identified by common analytical methods such as a positive Kaiser test after the coupling step.
| Issue | Potential Cause | Recommended Solution |
| Low or Incomplete Coupling Efficiency | Steric Hindrance: The bulky cyclohexyl side-chain physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1] | Use a more potent coupling reagent: Switch from standard carbodiimide reagents to more powerful uronium/aminium salts like HATU, HCTU, or COMU, or phosphonium salts like PyBOP or PyAOP.[2][3] These reagents form highly reactive esters that can overcome the steric barrier.[3] Perform a double coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-D-cyclohexylglycine.[2][3] Increase reagent excess: Use a higher excess (3-5 equivalents) of the amino acid and coupling reagent to drive the reaction forward.[2] |
| Peptide Aggregation: The growing peptide chain can form secondary structures (e.g., β-sheets) on the resin, masking the N-terminal amine and making it inaccessible for coupling.[4] | Use chaotropic salts: Wash the resin with a solution of a chaotropic salt like 0.5 M LiCl in DMF before coupling to disrupt secondary structures.[4] Utilize alternative solvents: Switch to or use a mixture of solvents with superior solvating properties, such as N-Methyl-2-pyrrolidone (NMP) or a combination of DMF and DMSO, to improve solvation of the peptide chain.[4] | |
| Suboptimal Reagent Quality or Protocol: Degraded or impure reagents can significantly reduce coupling efficiency. Standard protocols may be insufficient for such a sterically hindered residue. | Verify reagent quality: Ensure that the Fmoc-D-cyclohexylglycine, coupling reagents, and solvents are of high purity and not degraded. Extend reaction time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[2][3] Increase reaction temperature: Gentle heating (e.g., to 30-40°C) can sometimes improve coupling efficiency, but should be used with caution to avoid potential side reactions like racemization.[2] | |
| Formation of Deletion Sequences | Incomplete Coupling: Failure of the Fmoc-D-cyclohexylglycine to couple to all available N-terminal amines results in a final peptide product missing this residue.[4] | Optimize coupling protocol: Implement the strategies detailed above, such as using a more potent coupling reagent, performing a double coupling, and extending the reaction time.[4] Cap unreacted amines: After the coupling step, cap any unreacted N-terminal amines using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF. This will prevent the subsequent amino acid from coupling to the deletion sequence. |
| Racemization | Over-activation or Extended Pre-activation: Certain coupling reagents and prolonged activation times, especially in the presence of a base, can lead to the loss of stereochemical purity. | Use in-situ activation: Add the coupling reagent directly to the mixture of the protected amino acid and the resin-bound peptide without a separate pre-activation step. Choose appropriate base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid excessive heating: High temperatures can increase the rate of racemization. |
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-D-cyclohexylglycine considered a "difficult" amino acid to couple?
A1: Fmoc-D-cyclohexylglycine is considered difficult to couple due to the significant steric hindrance caused by its bulky cyclohexyl side-chain. This large group can physically block the activated carboxylic acid from efficiently reacting with the N-terminal amine of the peptide chain growing on the solid support.[1]
Q2: Which coupling reagents are most effective for Fmoc-D-cyclohexylglycine?
A2: For sterically demanding amino acids, potent in-situ activating reagents are highly recommended. Uronium/aminium salt-based reagents like HATU, HCTU, and COMU, as well as phosphonium salt-based reagents like PyBOP and PyAOP, are generally more effective than standard carbodiimides like DCC or DIC.[2][3] HATU and PyAOP are often considered among the most efficient as they generate highly reactive OAt esters.[3]
Q3: When should I perform a "double coupling"?
A3: A double coupling strategy is advisable when a single coupling is found to be incomplete, which can be indicated by a positive Kaiser test. This involves repeating the coupling step with a fresh solution of activated amino acid and reagents to drive the reaction to completion. For a highly hindered residue like Fmoc-D-cyclohexylglycine, it can be beneficial to perform a double coupling proactively.[2]
Q4: Can changing the solvent improve the coupling efficiency?
A4: Yes, the choice of solvent is critical. If peptide aggregation is suspected, which can further hinder the reaction, switching from DMF to a solvent with better solvating properties like N-methylpyrrolidone (NMP) can be beneficial.[3] Using solvent mixtures, such as DMF/DMSO or DCM/DMF/NMP, can also help to disrupt secondary structures and improve coupling outcomes.[3][4]
Q5: Is it necessary to use an additive like HOBt or Oxyma Pure?
A5: Many modern coupling reagents already incorporate a leaving group equivalent to HOBt or HOAt within their structure (e.g., HBTU, HATU). Newer reagents like COMU incorporate Oxyma Pure, which is considered safer than HOBt and HOAt as it is not explosive.[2] When using carbodiimides like DIC, the addition of Oxyma Pure is recommended to enhance the reaction rate and suppress racemization.
Comparison of Recommended Coupling Reagents for Sterically Hindered Amino Acids
While specific quantitative data for Fmoc-D-cyclohexylglycine is limited, the following table provides a general comparison of commonly used coupling reagents for sterically hindered residues.
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Excellent for hindered couplings, rapid reaction kinetics, low racemization risk.[3] | Higher cost, potential for guanidinylation of the N-terminal amine if used in excess. |
| HCTU | Uronium/Aminium Salt | High | More cost-effective than HATU, very efficient for most couplings. | Can be slightly less effective than HATU for extremely hindered residues. |
| PyBOP | Phosphonium Salt | High | High chemoselectivity, no risk of guanidinylation. | Byproducts can sometimes be difficult to remove. |
| COMU | Uronium/Aminium Salt | Very High | Incorporates Oxyma Pure (safer alternative to HOBt/HOAt), excellent solubility, reduced allergenic potential compared to HBTU/HATU.[2] | Can be more expensive than older reagents. |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate to High | Cost-effective, readily available. | Generally less potent than uronium/phosphonium salts for hindered couplings, slower reaction rates. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-cyclohexylglycine using HATU
This protocol outlines a standard single coupling procedure for Fmoc-D-cyclohexylglycine.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat for an additional 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-cyclohexylglycine (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts before proceeding to the next deprotection step.
Protocol 2: Optimized Double Coupling Strategy
This protocol is recommended if a single coupling is incomplete or for proactively ensuring complete reaction with this hindered residue.
-
First Coupling: Follow steps 1-5 of the Standard Coupling protocol.
-
First Wash: After the first coupling period (e.g., 1-2 hours), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
Second Coupling: Prepare a fresh activation mixture as described in step 4 of the standard protocol. Add this fresh mixture to the resin and agitate for an additional 1-2 hours.
-
Final Monitoring and Washing: Perform a Kaiser test. Once a negative result is obtained, wash the resin thoroughly with DMF (5-7 times) before proceeding to the next synthesis cycle.
Visualizations
Troubleshooting Workflow for Poor Coupling
Caption: Troubleshooting workflow for poor Fmoc-D-cyclohexylglycine coupling.
Factors Contributing to Steric Hindrance
Caption: Key factors contributing to steric hindrance during coupling.
References
Technical Support Center: Aggregation Issues with Peptides Containing D-Cyclohexylalanine (D-Chg)
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting aggregation issues commonly encountered with peptides incorporating the synthetic, hydrophobic amino acid D-Cyclohexylalanine (D-Chg).
Frequently Asked Questions (FAQs)
Q1: What is D-Cyclohexylalanine (D-Chg) and why does it increase peptide aggregation?
A1: D-Cyclohexylalanine (D-Chg) is a synthetic amino acid with a bulky and highly hydrophobic cyclohexyl side chain. This hydrophobicity is the primary driver of aggregation.[1][2] In aqueous environments, peptide chains containing D-Chg will self-associate to minimize the exposure of these hydrophobic residues to water, leading to the formation of insoluble aggregates.[1] This process is influenced by factors like peptide concentration, pH, temperature, and buffer composition.[2][3] While D-Chg can be used to stabilize specific peptide conformations, this same property can promote undesirable intermolecular interactions.[4]
Q2: What are the initial signs that my D-Chg-containing peptide is aggregating?
A2: The most common signs of aggregation range from the obvious to the subtle. Visually, you may observe cloudiness, turbidity, gel formation, or visible particulate matter in your peptide solution.[5] During purification by HPLC, you might see peak broadening or the appearance of new, earlier-eluting peaks corresponding to larger species. In experimental assays, poor solubility and inconsistent results are also strong indicators of an underlying aggregation problem.
Q3: How can I predict the solubility of my D-Chg-containing peptide?
A3: Predicting solubility with perfect accuracy is challenging, but several factors provide strong clues.[6] Peptides with a high percentage of hydrophobic residues, including D-Chg, are likely to have poor aqueous solubility.[1][6] The peptide's overall net charge at a given pH is also critical; solubility is typically lowest at the isoelectric point (pI), where the net charge is zero.[7] Generally, peptides shorter than five residues are more likely to be soluble, unless composed entirely of hydrophobic amino acids.[6][8]
Q4: Can using D-amino acids like D-Chg improve solubility?
A4: While incorporating D-amino acids can sometimes improve stability against enzymatic degradation, a hydrophobic D-amino acid like D-Chg will generally decrease aqueous solubility and increase the propensity for aggregation due to the strong hydrophobic interactions of its side chain.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered with D-Chg-containing peptides.
Problem: The lyophilized D-Chg peptide will not dissolve.
This is the most frequent challenge. A stepwise solubilization strategy is recommended. Always start with a small test amount of your peptide before attempting to dissolve the entire batch.[6][8]
Troubleshooting Workflow: Peptide Solubilization
Caption: A decision tree for solubilizing D-Chg peptides.
Solubilization Strategies Comparison
| Strategy | Description | Best For | Considerations |
| Aqueous Buffers | Start with sterile distilled water or a standard buffer (e.g., PBS, Tris).[6] | Hydrophilic or charged peptides. | Often fails for highly hydrophobic peptides like those with D-Chg. |
| pH Adjustment | For charged peptides, dissolving in a dilute acidic (e.g., 10% acetic acid for basic peptides) or basic (e.g., 0.1M NH₄HCO₃ for acidic peptides) solution can increase solubility.[9][10][11] | Peptides with a net positive or negative charge. | Avoid extreme pH, which can degrade the peptide. Do not use basic solutions for Cys-containing peptides.[9][11] |
| Organic Co-solvents | Use a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile (ACN) to first dissolve the peptide, then slowly add the aqueous buffer dropwise while vortexing.[6][8][10] | Neutral and highly hydrophobic peptides.[9][10] | DMSO can oxidize Met or Cys residues.[10] Check assay compatibility, as organic solvents can interfere with biological experiments.[6] |
| Physical Methods | Sonication or gentle warming (below 40°C) can help break up small aggregates and facilitate dissolution.[6] | To be used in conjunction with other solvent-based methods. | Over-sonication can heat the sample and cause degradation. |
| Chaotropic Agents | Agents like guanidinium chloride (GdmCl) or urea can be used to disrupt aggregates, but are typically reserved for refolding protocols. | Severely aggregated peptides. | Must be removed before most biological assays. |
Problem: The peptide precipitates after dilution or during an experiment.
This indicates that the peptide is at or above its solubility limit in the final buffer conditions.
-
Solution 1: Lower the Stock Concentration: The peptide may be precipitating from a highly concentrated initial stock when diluted. Try creating a more dilute stock solution.
-
Solution 2: Add a Solubility Enhancer: Consider including a low concentration of an organic solvent (e.g., <1% DMSO) or a non-ionic detergent in your final assay buffer if your experiment can tolerate it.[12]
-
Solution 3: Optimize Buffer Conditions: Experiment with different pH values (avoiding the pI) or ionic strengths in your final buffer.[12]
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrils, which are characterized by β-sheet structures. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to these structures.[13][14]
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 2 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, clear-bottom 96-well plate
-
Plate-reading fluorometer
Methodology:
-
Preparation: Prepare the peptide solution at the desired final concentration in the assay buffer. Prepare a working solution of ThT in the same buffer (a final concentration of 20-40 µM is common).[13][15]
-
Assay Setup: In each well of the 96-well plate, combine the peptide solution with the ThT working solution. The final reaction volume is typically 100-200 µL.[15]
-
Test Wells: Peptide + ThT
-
Control Wells: Assay Buffer + ThT (to measure background fluorescence)
-
-
Incubation and Measurement: Place the plate in a fluorometer capable of kinetic reads at a controlled temperature (e.g., 37°C).[15]
-
Data Acquisition: Measure fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for several hours or days. Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[14][15]
-
Analysis: Subtract the background fluorescence from the control wells. Plot the change in fluorescence intensity over time. A sigmoidal curve is characteristic of amyloid fibril formation, indicating nucleation and elongation phases.[16]
Caption: Workflow for the Thioflavin T (ThT) aggregation assay.
Protocol 2: Analysis of Aggregates by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is an excellent tool for detecting the presence of soluble oligomers and larger aggregates.[3][5]
Materials:
-
HPLC system with a UV detector
-
Size exclusion column appropriate for the expected size range of the peptide and its aggregates
-
Mobile phase (e.g., PBS or another buffer compatible with the peptide)
-
Solubilized peptide sample
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Prepare the peptide sample in the mobile phase. Centrifuge or filter the sample (using a low-binding filter, e.g., 0.22 µm) to remove any large, insoluble particles that could clog the column.
-
Injection: Inject a defined volume of the prepared peptide sample onto the column.
-
Elution and Detection: Run the mobile phase at a constant flow rate. Monitor the column eluent using the UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Analysis: Analyze the resulting chromatogram.
-
A single, sharp peak indicates a homogenous, non-aggregated sample.
-
The presence of peaks eluting earlier than the main peptide peak indicates the presence of soluble, higher molecular weight species (dimers, oligomers, or larger aggregates).[5] The void volume peak represents very large aggregates.
-
Caption: Experimental workflow for SEC analysis of peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. xtalks.com [xtalks.com]
- 4. Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. jpt.com [jpt.com]
- 11. biocat.com [biocat.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Solubility of Fmoc-D-Chg-OH
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of N-α-Fmoc-D-cyclohexylglycine (Fmoc-D-Chg-OH). It is intended for researchers, scientists, and drug development professionals encountering challenges with this reagent during their experiments, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound often difficult to dissolve?
This compound's limited solubility stems from its molecular structure. The molecule contains two bulky, nonpolar (hydrophobic) groups: the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the cyclohexyl side chain.[1] These groups can lead to strong intermolecular interactions and aggregation, making it resistant to dissolution in some solvents. Inadequate solubility can result in poor reaction kinetics, incomplete coupling, and the formation of deletion sequences in peptide synthesis.[2][3]
Q2: What are the primary recommended solvents for dissolving this compound?
Like most Fmoc-protected amino acids, this compound is most soluble in polar aprotic solvents commonly used in SPPS.[2][4] The most effective and widely used solvents include:
One supplier notes a solubility of 100 mg/mL in DMSO with the aid of sonication.[6]
Q3: My this compound is not dissolving in my chosen solvent. What steps should I take?
If you are experiencing difficulty dissolving the compound, follow the systematic troubleshooting workflow below. Start with the simplest and mildest techniques before proceeding to more rigorous methods.
Caption: Troubleshooting workflow for dissolving this compound.
Q4: How does solvent quality impact the solubility of this compound?
Solvent quality is critical. Polar aprotic solvents like DMF and DMSO are hygroscopic, meaning they readily absorb moisture from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.[3][6] Always use fresh, high-purity, anhydrous-grade solvents, and keep containers tightly sealed to prevent moisture absorption.[3]
Q5: Are there any "green" or alternative solvents that can be used?
Yes, research into greener alternatives to traditional SPPS solvents is ongoing. Some promising options that have shown good dissolution capacity for a range of Fmoc-amino acids include PolarClean and triethyl phosphate (TEP).[8] If your experimental setup allows, these may be viable alternatives to DMF or NMP.
Solubility Data Summary
The following table provides a qualitative summary of solvents for this compound based on available data and general principles for Fmoc-amino acids.
| Solvent | Type | Qualitative Solubility | Recommendations & Notes |
| DMF (Dimethylformamide) | Polar Aprotic | High | Standard and preferred solvent for SPPS.[3][5] May require sonication or gentle warming. |
| NMP (N-Methylpyrrolidone) | Polar Aprotic | High | An effective alternative to DMF, though also subject to increasing regulatory scrutiny.[5] |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | High | Excellent solvent, reported at 100 mg/mL.[6] Requires sonication and use of fresh, non-hygroscopic DMSO.[3][6] |
| DCM (Dichloromethane) | Chlorinated | Moderate to High | Often used in mixtures with DMF to improve solubility.[3][7] |
| THF (Tetrahydrofuran) | Polar Aprotic | Moderate | Can be used, but generally less effective than DMF or NMP.[2] |
| Chloroform, Acetone | Various | Soluble | Listed as effective solvents, but less common for SPPS coupling reactions.[7] |
| Water | Polar Protic | Sparingly Soluble | The hydrophobic Fmoc and cyclohexyl groups severely limit aqueous solubility.[2] |
Experimental Protocols
Protocol 1: Recommended Procedure for Dissolving this compound for SPPS
This protocol outlines the best practices for preparing a solution of this compound for a coupling reaction.
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Use a fresh bottle of high-purity, anhydrous DMF or other chosen solvent.[3]
-
-
Procedure:
-
Weigh the required amount of this compound solid into a suitable vial.
-
Add the calculated volume of solvent to the vial.
-
Immediately cap the vial and vortex vigorously for 30-60 seconds.
-
If the solid is not fully dissolved, place the vial in a bath sonicator and sonicate for 5-15 minutes. Intermittently check for dissolution.
-
If solubility is still an issue, gently warm the solution in a water bath at 30-40°C while stirring or vortexing periodically. Caution: Avoid excessive heat, as it may cause degradation.[3]
-
Once fully dissolved, allow the solution to return to room temperature before adding coupling reagents.
-
Protocol 2: Method for Determining Quantitative Solubility
This protocol allows researchers to determine the specific solubility of this compound in a chosen solvent system in their own lab.
-
Materials:
-
This compound
-
Selected solvent (e.g., DMF, NMP)
-
Sealed vials
-
Vortex mixer and sonicator
-
Centrifuge capable of holding the vials
-
Calibrated pipettes
-
Volumetric flasks
-
HPLC system with a UV detector
-
-
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound solid to a known volume of the solvent in a sealed vial. "Excess" means undissolved solid should be clearly visible.
-
Equilibration: Agitate the mixture (vortex and/or sonicate) at a constant temperature for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vial at high speed to pellet all undissolved solid.
-
Sampling and Dilution: Carefully remove a precise aliquot of the clear supernatant without disturbing the solid pellet. Perform a serial dilution with the same solvent to bring the concentration into the linear range of the HPLC detector.
-
Quantification: Analyze the diluted sample by HPLC. Determine the concentration by comparing its peak area to a pre-established calibration curve of known this compound concentrations.[2]
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility.
-
Caption: Factors influencing the solubility of this compound.
References
Technical Support Center: Fmoc-D-Chg-OH in Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for side reactions and challenges encountered when using Fmoc-D-Chg-OH in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide: Overcoming Challenges with this compound
The primary challenge in incorporating this compound is the steric hindrance from its bulky cyclohexyl side chain. This can lead to incomplete coupling reactions, resulting in the formation of deletion sequences.
Problem 1: Incomplete Coupling
-
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free primary amines.
-
Consequence: Formation of a deletion sequence where the D-Chg residue is missing in the final peptide. This will be observable in the mass spectrometry data as a peak with a mass corresponding to the target peptide minus the mass of the D-Chg residue (125.19 g/mol ).
Solutions for Incomplete Coupling
1. Optimization of Coupling Protocol:
-
Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound. This is often the most straightforward and effective solution.
-
Extended Coupling Time: Increase the reaction time for the coupling step from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult sequences.
-
Increased Temperature: Elevating the reaction temperature to 40-50°C can improve the kinetics of the coupling reaction. However, this should be done with caution as elevated temperatures can sometimes increase the risk of racemization with other amino acids in the sequence.
2. Selection of a More Potent Coupling Reagent:
Standard coupling reagents may not be sufficient to overcome the steric hindrance of this compound. The use of high-reactivity uronium/aminium or phosphonium salt-based reagents is highly recommended.
| Coupling Reagent Class | Recommended Reagents | Notes |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Highly efficient and fast-acting. Often the first choice for hindered amino acids.[1][2] |
| Phosphonium Salts | PyAOP, PyBOP | Excellent alternatives to uronium salts, known for high coupling efficiency. |
3. Optimization of Reagent Equivalents:
For sterically hindered amino acids like this compound, using a higher excess of the amino acid and coupling reagents can help drive the reaction to completion.
| Reagent | Standard Equivalents (relative to resin loading) | Recommended Equivalents for this compound |
| This compound | 3 eq. | 3 - 5 eq. |
| Coupling Reagent (e.g., HATU) | 2.9 eq. | 2.9 - 4.9 eq. |
| Base (e.g., DIPEA) | 6 eq. | 6 - 10 eq. |
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling of this compound using HATU
This protocol is designed to maximize the coupling efficiency of the sterically hindered this compound.
Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).
-
First Coupling:
-
In a separate vessel, pre-activate this compound (3-5 eq.), HATU (2.9-4.9 eq.), and DIPEA (6-10 eq.) in DMF for 1-2 minutes.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Monitoring (Kaiser Test):
-
Take a small sample of beads (10-15) and perform a Kaiser test.
-
If the test is negative (yellow/colorless beads), the coupling is complete. Proceed to the next deprotection step.
-
If the test is positive (blue/purple beads), proceed to the second coupling.
-
-
Second Coupling:
-
Repeat step 2 with a fresh solution of activated this compound.
-
Agitate the reaction vessel for another 2 hours at room temperature.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to prepare for the next deprotection step.
-
-
Final Monitoring:
-
Perform a final Kaiser test to confirm the completion of the coupling. A negative result indicates a successful coupling.
-
Protocol 2: Kaiser Test for Monitoring Coupling Completion
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Place 10-15 beads of the sample resin in a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C.
-
Heat the tube at 100-110°C for 5 minutes.
-
Observe the color of the beads.
Interpretation:
-
Intense Blue/Purple Beads: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Colorless/Yellow Beads: Negative result, indicating the absence of free primary amines (complete coupling).
Frequently Asked Questions (FAQs)
Q1: Are there any known side reactions of the cyclohexyl side chain of D-Chg during SPPS?
A1: The cyclohexyl side chain of D-Chg is chemically robust and is not known to undergo side reactions under standard Fmoc-SPPS conditions, including repeated piperidine treatments for Fmoc deprotection and TFA cleavage from the resin. The primary issue associated with this residue is steric hindrance, not chemical instability.
Q2: My mass spectrometry results show a peak with a mass of [M-125]. What does this indicate?
A2: A mass loss of 125 Da corresponds to the deletion of a single D-cyclohexylglycine residue. This is a direct result of an incomplete coupling reaction at the step where this compound was introduced. To mitigate this, you should implement the strategies outlined in the troubleshooting guide, such as double coupling or using a more potent coupling reagent like HATU.[3][4]
Q3: Can I use standard coupling reagents like DIC/HOBt for this compound?
A3: While it may be possible in some sequence contexts, it is generally not recommended. The steric bulk of this compound often leads to very slow and inefficient coupling with carbodiimide-based reagents.[5] Using more potent uronium or phosphonium reagents is a more reliable approach to ensure a high coupling yield and avoid deletion sequences.
Q4: Does the D-configuration of cyclohexylglycine influence side reactions?
A4: The D-configuration itself does not introduce unique side reactions compared to the L-enantiomer under standard SPPS conditions. The primary challenge remains the steric hindrance of the cyclohexyl group. However, as with any chiral amino acid, care should be taken to use high-purity this compound and coupling conditions that minimize racemization, especially if elevated temperatures are used.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: Logical pathway for the formation of a deletion sequence.
References
Technical Support Center: D-Chg Dipeptide Synthesis & Diketopiperazine (DKP) Prevention
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on preventing diketopiperazine (DKP) formation during the synthesis of dipeptides containing D-cyclohexylglycine (D-Chg). Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern with D-Chg dipeptides?
A1: Diketopiperazine (DKP) formation is a common side reaction in the early stages of solid-phase peptide synthesis (SPPS), where the N-terminal amino group of a dipeptide attacks the ester linkage to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring. This is particularly problematic as it leads to a significant reduction in the yield of the target peptide. With D-Chg dipeptides, the bulky nature of the cyclohexyl side chain can influence the conformational preferences of the peptide backbone, potentially affecting the rate of this undesirable cyclization.
Q2: Which factors increase the risk of DKP formation?
A2: Several factors can promote DKP formation:
-
Peptide Sequence: Dipeptides with a proline residue at the second position are highly susceptible. While D-Chg is not proline, its bulky nature can influence the propensity for cyclization. Sequences containing a D-amino acid followed by an L-amino acid are also at high risk.[1]
-
Deprotection Conditions: The basic conditions used for Fmoc-deprotection, especially with standard reagents like 20% piperidine in DMF, can catalyze DKP formation.
-
Resin Type: Resins that link the peptide via an ester bond, such as Wang resin, are more prone to DKP formation and subsequent cleavage.[2]
-
Temperature and Time: Elevated temperatures and prolonged reaction times during deprotection and coupling steps can increase the rate of DKP formation.
-
Solvent Choice: The solvent can influence the stability of the peptide-resin linkage and the rate of DKP formation. Studies have shown that the rate of self-deprotection and subsequent DKP formation can vary between solvents like DMF, NMP, DMSO, and ACN.[3][4]
Q3: How can I detect DKP formation in my synthesis?
A3: DKP formation can be detected by analyzing the cleavage solution from the resin after the dipeptide synthesis step using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The DKP byproduct will appear as a distinct peak with a mass corresponding to the cyclic dipeptide. In cases of "traceless" DKP formation, where the DKP is cleaved from the resin, you will observe a significantly lower yield of the desired peptide without a corresponding impurity in the final cleaved product.
Q4: What is the most effective strategy to prevent DKP formation with D-Chg dipeptides?
A4: The most effective strategies involve a combination of optimized synthesis conditions and the choice of an appropriate solid support. Utilizing a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) is highly recommended.[1] Additionally, employing milder deprotection conditions and ensuring rapid coupling of the third amino acid can significantly suppress DKP formation. For particularly challenging sequences, the use of pre-formed dipeptides is another robust approach.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Low yield of the final peptide with no obvious impurities in the crude product. | "Traceless" DKP formation, where the D-Chg dipeptide has cyclized and cleaved from the resin. | 1. Analyze the Fmoc-deprotection solution: Use LC-MS to check for the presence of the cleaved DKP byproduct. 2. Switch to a 2-chlorotrityl chloride (2-CTC) resin: The steric bulk of the trityl group hinders the intramolecular cyclization.[1] 3. Optimize deprotection conditions: Use a milder deprotection cocktail (e.g., 2% DBU / 5% piperazine in NMP). |
| A major peak corresponding to the DKP mass is observed in the crude product analysis. | The dipeptide has cyclized on the resin and was subsequently cleaved during the final cleavage step. | 1. Confirm the identity of the peak using MS/MS fragmentation. 2. Implement an in situ neutralization protocol to minimize the time the N-terminal amine is deprotected and reactive. 3. Lower the temperature during the coupling and deprotection steps to reduce the rate of cyclization. |
| Incomplete coupling of the third amino acid. | Steric hindrance from the bulky D-Chg residue and potential peptide aggregation. | 1. Use a stronger coupling reagent such as HATU or HBTU. 2. Increase the coupling time and/or temperature. 3. Consider using a solvent mixture known to disrupt aggregation, such as a "magic mixture" of DCM, DMF, and NMP.[5] |
Quantitative Data Summary
While specific quantitative data for DKP formation with D-Chg dipeptides is not extensively available in the literature, the following table summarizes the relative risk of DKP formation based on various factors. This information is compiled from studies on analogous peptide sequences and general principles of peptide synthesis.
| Factor | Condition | Relative Risk of DKP Formation | Rationale |
| Resin Type | Wang Resin | High | Ester linkage is susceptible to nucleophilic attack.[2] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Low | Steric hindrance from the bulky trityl group protects the ester linkage.[1] | |
| Deprotection Reagent | 20% Piperidine / DMF | High | Strong basicity promotes the nucleophilic attack leading to cyclization. |
| 2% DBU / 5% Piperazine / NMP | Low | Milder basicity reduces the rate of the side reaction. | |
| N-terminal Amino Acid | Non-polar, bulky (e.g., D-Chg) | Moderate | While non-polar side chains can be stabilizing, the bulkiness may influence backbone conformation. Studies on the similar β-cyclohexylalanine show relative stability. |
| Proline (at position 2) | Very High | The cyclic structure of proline pre-disposes the dipeptide to cyclization.[1] | |
| Temperature | Elevated (e.g., > 25°C) | High | Increased temperature accelerates the rate of the intramolecular cyclization reaction. |
| Room Temperature or below | Low | Lower temperatures slow down the rate of DKP formation. |
Experimental Protocols
Protocol 1: Standard Synthesis of a D-Chg Dipeptide on Wang Resin (Prone to DKP Formation)
This protocol serves as a baseline to illustrate a standard procedure that is susceptible to DKP formation.
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).
-
First Amino Acid Coupling: Dissolve Fmoc-Xaa-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes.
-
Second Amino Acid Coupling (D-Chg): Dissolve Fmoc-D-Chg-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.
Protocol 2: Optimized Synthesis to Minimize DKP Formation with D-Chg Dipeptides
This protocol incorporates best practices to suppress DKP formation.
-
Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1, but use 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin.
-
Fmoc Deprotection (Optimized Conditions): Prepare a solution of 2% DBU and 5% piperazine in NMP . Treat the resin with the optimized deprotection solution (10 mL) for 5 minutes. Drain and repeat the treatment with the same solution (10 mL) for 10 minutes. Wash the resin with NMP (5 x 10 mL).
-
Second Amino Acid Coupling (D-Chg): Follow step 4 from Protocol 1.
-
Coupling of the Third Amino Acid: Immediately proceed to the deprotection of the Fmoc-D-Chg and coupling of the third amino acid to minimize the time the dipeptide is exposed to potentially basic conditions.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) formation as a side reaction during SPPS.
Caption: Troubleshooting workflow for DKP-related issues in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of D-Cyclohexylglycine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Nα-Fmoc deprotection of the sterically hindered amino acid, D-cyclohexylglycine (D-Chg), during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a problem with D-cyclohexylglycine?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This is a critical issue because the presence of the Fmoc group prevents the subsequent amino acid from being coupled, leading to the formation of deletion sequences (peptides missing one or more amino acids). These deletion impurities can be difficult to separate from the desired peptide, resulting in lower overall yield and purity. D-cyclohexylglycine, with its bulky cyclohexyl side chain, presents significant steric hindrance, which can physically obstruct the deprotection reagent from accessing the Fmoc group, making incomplete deprotection a common problem.
Q2: What are the primary causes of incomplete Fmoc deprotection of D-cyclohexylglycine?
Several factors can contribute to the inefficient removal of the Fmoc group from D-cyclohexylglycine:
-
Steric Hindrance: The bulky cyclohexyl side chain of D-Chg is the primary reason for difficult deprotection. It shields the N-terminal Fmoc group, making it less accessible to the deprotection base (e.g., piperidine).
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets. This is particularly common in sequences containing hydrophobic residues. This aggregation can further restrict reagent access to the N-terminus.
-
Poor Resin Swelling: Inadequate swelling of the solid support resin limits the diffusion of reagents to the growing peptide chains, hindering the deprotection reaction.
-
Suboptimal Reagent Conditions: The use of old or degraded piperidine solutions, insufficient reaction times, or inadequate concentrations of the deprotecting agent can all lead to incomplete Fmoc removal.
Q3: How can I detect if the Fmoc deprotection of D-cyclohexylglycine is incomplete?
Several methods can be employed to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative or weak positive result (yellow or faint blue) suggests that the Fmoc group is still attached.
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal. A slow or incomplete release of this adduct, observed by a prolonged or plateauing absorbance signal at around 301 nm, indicates a difficult deprotection.
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the crude peptide after cleavage from the resin by HPLC will show a peak corresponding to the desired peptide and potentially other peaks corresponding to deletion sequences. Mass spectrometry can then be used to confirm the identity of these impurities.
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of D-cyclohexylglycine, follow this troubleshooting workflow:
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Quantitative Data Summary
| Deprotection Reagent | Amino Acid Model | Time (min) | Deprotection Efficiency (%) | Reference |
| 20% Piperidine in DMF | Fmoc-L-Arg(Pbf)-OH | 3 | ~40% | [1] |
| 20% Piperidine in DMF | Fmoc-L-Arg(Pbf)-OH | 7 | ~75% | [1] |
| 20% Piperidine in DMF | Fmoc-L-Arg(Pbf)-OH | 10 | >95% | [1] |
| 2% DBU / 5% Piperazine in DMF | General | < 1 | Complete | [2][3] |
Note: The data for Fmoc-L-Arg(Pbf)-OH is used as a proxy for a sterically hindered amino acid. DBU-based cocktails are generally reported to be significantly faster and more effective for such residues.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3-5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 20-30 minutes. For D-cyclohexylglycine, extending this time to 45-60 minutes may be necessary.
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
Monitoring: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
Caution: DBU is a stronger base and may not be suitable for peptides containing aspartic acid, as it can promote aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF to the resin. The piperidine acts as a scavenger for the dibenzofulvene byproduct.
-
Reaction: Agitate the resin for 5-10 minutes at room temperature.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test to confirm complete deprotection.
Protocol 3: UV-Vis Monitoring of Fmoc Deprotection
This protocol allows for the quantitative monitoring of the Fmoc deprotection by measuring the absorbance of the released dibenzofulvene-piperidine adduct.
-
Collect Filtrate: During the deprotection steps (Protocol 1), collect all the piperidine/DMF filtrate in a volumetric flask of known volume.
-
Dilute: Dilute the filtrate to the mark with DMF. A further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at approximately 301 nm against a blank of the deprotection solution (e.g., 20% piperidine in DMF).
-
Calculate Loading: The extent of deprotection can be correlated to the resin loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Volume of filtrate (L) × Dilution factor) / (Molar extinction coefficient × Path length (cm) × Resin weight (g)) (The molar extinction coefficient for the DBF-piperidine adduct is approximately 7800 L mol⁻¹ cm⁻¹).
Signaling Pathways and Workflows
Caption: Mechanism of Fmoc deprotection by a base.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cleavage Cocktails for D-Cyclohexylglycine (D-Chg) Containing Peptides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing the trifluoroacetic acid (TFA)-based cleavage of synthetic peptides containing the bulky, non-proteinogenic amino acid D-cyclohexylglycine (D-Chg).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a cleavage cocktail in solid-phase peptide synthesis (SPPS)?
A: In Fmoc-based SPPS, the final step involves cleaving the synthesized peptide from the solid support (resin) and simultaneously removing the acid-labile protecting groups from the amino acid side chains. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). A cleavage cocktail is a solution of TFA containing one or more additives known as scavengers. These scavengers are crucial for preventing side reactions caused by highly reactive cationic species that are generated from the protecting groups and the resin linker during the cleavage process.[1][2][3][4]
Q2: Why are scavengers necessary during TFA cleavage?
A: During acidolysis with TFA, protecting groups (e.g., t-butyl, trityl) are released as stable carbocations. These carbocations are highly electrophilic and can attack nucleophilic residues in the peptide chain, such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired modifications and low purity of the final peptide.[1][2][5][6] Scavengers are nucleophilic compounds added to the TFA to "trap" these reactive carbocations before they can cause side reactions.[1]
Q3: What are the common scavengers and their primary functions?
A: Different scavengers are used to protect specific amino acid residues. A combination of scavengers is often used in a "cocktail" to provide broad-spectrum protection.[7]
-
Water (H₂O): Helps to reduce the activity of TFA and can act as a scavenger. It is also a proton donor.[8]
-
Triisopropylsilane (TIS): A very effective scavenger for t-butyl and trityl cations. It is often used in simple cleavage cocktails like TFA/TIS/H₂O.[3][8]
-
1,2-Ethanedithiol (EDT): A strong reducing agent and an excellent scavenger for t-butyl cations. It is particularly effective in preventing the acid-catalyzed oxidation of Tryptophan.[2]
-
Thioanisole: A scavenger that helps to prevent the alkylation of Tryptophan and Methionine.[5]
-
Phenol: Used to suppress aggregation and can act as a scavenger to prevent alkylation of Tyrosine.[5]
-
Dimethyl Sulfide (DMS): Can help to reduce methionine sulfoxide back to methionine.[9][10]
Q4: What specific challenges does D-cyclohexylglycine (D-Chg) present during cleavage?
A: D-cyclohexylglycine possesses a bulky, aliphatic cyclohexyl side chain. While not as nucleophilic as residues like Trp or Cys, the primary concern with such bulky groups is steric hindrance, which might slow down the cleavage process and require longer reaction times or stronger acidic conditions. More importantly, although aliphatic carbocations are less stable, there is a potential for the cyclohexyl group itself to be modified under strong acidic conditions, or for protecting groups from other residues to alkylate the D-Chg side chain, though this is less common than with electron-rich aromatic or sulfur-containing side chains. The main challenge is ensuring complete removal of all protecting groups from other residues without causing side reactions related to the bulky and hydrophobic nature of D-Chg.
Troubleshooting Guide for D-Chg Containing Peptides
This section addresses specific issues that may arise during the cleavage of peptides containing D-Chg.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete Cleavage: The bulky D-Chg residue may sterically hinder the access of TFA to the cleavage site on the resin. | - Increase the cleavage reaction time in increments of 1-2 hours. Perform a small-scale test cleavage to monitor progress. - Increase the volume of the cleavage cocktail to ensure the resin is well-suspended and accessible.[10][11] - Consider a stronger acid cocktail if standard TFA is insufficient, though this increases the risk of side reactions.[7] |
| Peptide Re-attachment to Resin: C-terminal Trp residues are known to re-attach to the resin, a problem that could be exacerbated if cleavage is prolonged.[2][12] | - Use a cleavage cocktail containing scavengers that effectively quench resin-linker cations, such as EDT or TIS. Reagent K is a good option in this case.[5][11] | |
| Unexpected Mass Peaks (+56, +112 Da) | t-Butylation of Nucleophilic Residues: Incomplete scavenging of t-butyl cations (from Boc, tBu protecting groups) can lead to alkylation of Trp, Met, or Cys. | - Ensure an adequate concentration of effective scavengers. The standard TFA/TIS/H₂O (95:2.5:2.5) may be insufficient.[4] - Switch to a more robust cocktail like Reagent K (TFA/phenol/H₂O/thioanisole/EDT).[5][11] |
| Poor Purity / Multiple Peaks on HPLC | Incomplete Deprotection: The bulky D-Chg may shield adjacent residues, preventing complete removal of their side-chain protecting groups. | - Increase cleavage time and monitor by HPLC and mass spectrometry on small-scale test cleavages. - Ensure the correct scavengers are present for all protected amino acids in your sequence (e.g., for Arg(Pbf), Met, Cys, Trp).[4][10] |
| Oxidation of Sensitive Residues: Methionine can be oxidized to its sulfoxide form, and Tryptophan can undergo oxidative degradation. | - Use a cocktail containing reducing agents and specific scavengers. Reagent H is designed to prevent methionine oxidation.[10][13] Adding EDT is also effective for protecting Trp.[2] | |
| Peptide Insolubility After Cleavage | Hydrophobicity: The presence of the bulky, hydrophobic D-Chg residue can significantly increase the overall hydrophobicity of the peptide, leading to aggregation and precipitation. | - After cleavage and ether precipitation, try dissolving the crude peptide in different solvents like DMSO, DMF, or mixtures of acetonitrile/water with sonication.[12] - Minimize the time the peptide spends in the concentrated TFA solution by proceeding to ether precipitation promptly after cleavage. |
Data Presentation: Comparison of Common Cleavage Cocktails
The following table summarizes common cleavage cocktails and their suitability for peptides with sensitive residues, which can be adapted for optimizing the cleavage of D-Chg containing peptides.
| Reagent Name/Composition | Key Scavengers | Primary Application / Advantages | Considerations for D-Chg Peptides |
| TFA / TIS / H₂O (95:2.5:2.5) | Triisopropylsilane (TIS) | General-purpose, low-odor cocktail. Effective for peptides without highly sensitive residues like Trp or Met.[3][4] | A good starting point for a D-Chg peptide that does not contain other sensitive residues. May require longer cleavage times. |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | "Universal" cocktail, highly effective for peptides containing Cys, Met, Trp, and Tyr.[5][11] | Recommended if the D-Chg peptide also contains multiple sensitive residues. The combination of scavengers provides robust protection against a wide range of side reactions. |
| Reagent B (TFA/Phenol/H₂O/TIS 88:5:5:2) | Phenol, TIS | An "odorless" alternative to cocktails containing thiols. Good for Trityl-based protecting groups.[10] | A good option if thiol-based scavengers need to be avoided and the peptide does not contain methionine. |
| Reagent H (TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I) | Thioanisole, EDT, DMS, NH₄I | Specifically designed to prevent the oxidation of Methionine residues.[13] | Use if your D-Chg peptide contains one or more Met residues and oxidation is observed. |
Experimental Protocols
Protocol 1: Small-Scale Test Cleavage for Optimization
This protocol is essential for determining the optimal cleavage conditions without sacrificing the entire batch of synthesized peptide.
-
Dry a small amount of the peptide-resin (10-20 mg) under vacuum for at least 1 hour.
-
Prepare the chosen cleavage cocktail (e.g., start with TFA/TIS/H₂O 95:2.5:2.5) in a microcentrifuge tube. Use approximately 100 µL of cocktail per 5 mg of resin.
-
Add the cleavage cocktail to the resin and vortex gently.
-
Allow the reaction to proceed at room temperature for a set time (e.g., 2 hours for the initial test).
-
Filter the resin using a micro-filter tube or by carefully pipetting the solution away from the resin beads.
-
Precipitate the cleaved peptide by adding the TFA solution to 1 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and Mass Spectrometry to assess purity and identify any side products.
-
Based on the results, adjust the cleavage cocktail composition or reaction time for the next test.
Protocol 2: Optimized Cleavage Protocol for D-Chg Peptides (Example)
This protocol is an example based on a hypothetical optimization where a more robust cocktail was deemed necessary.
-
Wash the bulk peptide-resin (e.g., 200 mg) with dichloromethane (DCM) and dry thoroughly under vacuum.[12]
-
Prepare 4 mL of Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5) in a suitable reaction vessel.
-
Add the cleavage cocktail to the dried resin and swirl to ensure complete mixing.
-
Allow the cleavage reaction to proceed for 3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.[11]
-
Concentrate the TFA solution to a small volume (approx. 0.5-1 mL) using a rotary evaporator or a stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing 40 mL of cold diethyl ether to precipitate the peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.
-
Dry the final peptide product under high vacuum.
Visualizations
Caption: Troubleshooting workflow for optimizing D-Chg peptide cleavage.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Cyclohexylglycine Activation
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions regarding the racemization of D-cyclohexylglycine during the activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a single enantiomer of a chiral molecule, such as D-cyclohexylglycine, converts into an equal mixture of both its D- and L-enantiomers.[1][2] During peptide synthesis, the activation of the amino acid's carboxylic acid can make the α-proton (the proton on the carbon atom adjacent to the carboxyl group) susceptible to being removed by a base.[1][3] This leads to the formation of a planar intermediate called an oxazolone, which can be re-protonated from either side, resulting in a loss of the original stereochemical configuration.[3][4] The incorporation of the incorrect L-enantiomer can significantly impact the final peptide's biological activity and therapeutic efficacy.[1]
Q2: Why is D-cyclohexylglycine particularly prone to racemization?
A2: D-cyclohexylglycine is a sterically hindered amino acid. While the search results do not provide specific data on D-cyclohexylglycine's racemization tendency, general principles for sterically hindered amino acids apply. The bulky cyclohexyl group can slow down the desired coupling reaction. This prolonged activation time increases the opportunity for the activated intermediate to undergo racemization before the peptide bond is formed.[1]
Q3: What are the primary factors that influence racemization during the coupling of D-cyclohexylglycine?
A3: Several factors can contribute to the racemization of D-cyclohexylglycine:
-
Coupling Reagents: The choice of coupling reagent is critical. More reactive reagents can sometimes over-activate the amino acid, increasing the likelihood of racemization.[1] The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common strategy to minimize this side reaction.[4][5][6][7]
-
Base: The type and amount of base used can significantly influence the rate of racemization. Stronger, less sterically hindered bases can more readily abstract the α-proton, leading to increased epimerization.[1][8]
-
Temperature: Higher reaction temperatures can accelerate both the coupling reaction and the rate of racemization.[1][4] It is often recommended to perform couplings at reduced temperatures (e.g., starting at 0 °C).[4]
-
Solvent: The polarity of the solvent can affect the stability of the activated amino acid intermediate. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are commonly used.[4][9]
-
Activation Time: Longer pre-activation times or extended overall reaction times provide a larger window for racemization to occur.[1]
Q4: How can I minimize the racemization of D-cyclohexylglycine?
A4: To suppress racemization, consider the following strategies:
-
Choice of Coupling Reagent: Employ coupling reagents known for low racemization, such as carbodiimides (e.g., DIC) in combination with an additive like HOBt or Oxyma.[5][7] Uronium/aminium-based reagents like HBTU or HATU are also efficient, especially when used with HOBt or HOAt, respectively.[4][5][10]
-
Use of Additives: Additives like HOBt, HOAt, or Oxyma react with the activated amino acid to form an active ester that is more stable and less prone to forming the oxazolone intermediate.[4][6]
-
Base Selection: Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use it in the minimum necessary amount.[10][11]
-
Temperature Control: Perform the coupling reaction at a reduced temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[4]
-
Solvent Choice: Utilize polar aprotic solvents like DMF or NMP.[4]
Troubleshooting Guide
Problem: My final peptide product shows a significant diastereomeric impurity. How can I confirm this is due to the racemization of D-cyclohexylglycine?
Solution: The most effective way to confirm and quantify racemization is through chiral High-Performance Liquid Chromatography (HPLC). You will need to:
-
Synthesize a standard peptide using L-cyclohexylglycine in place of D-cyclohexylglycine.
-
Analyze both your crude product and the L-standard by chiral HPLC.
-
The presence of a peak in your crude product that co-elutes with the L-standard confirms racemization. The peak area can be used to quantify the extent of racemization.
Problem: I am observing a high level of racemization (>5%) with my current protocol. What are the first troubleshooting steps I should take?
Solution:
-
Review your coupling reagents: If you are using a carbodiimide like EDC alone, immediately introduce an additive such as HOBt or Oxyma.[4] If using a highly reactive uronium reagent, ensure an additive is also present.
-
Lower the temperature: Perform the entire activation and coupling process starting at 0 °C.[4]
-
Check your base: Ensure you are not using an excessive amount of base. Use a hindered base like DIPEA or collidine.
-
Minimize pre-activation time: Add the coupling reagent to the mixture of the protected amino acid and the amine component to minimize the time the amino acid spends in its activated state before reacting.[4]
Quantitative Data Summary
The following table provides an illustrative comparison of expected racemization levels for sterically hindered amino acids like D-cyclohexylglycine with different coupling methods. Actual values can vary based on specific reaction conditions.[1][4]
| Coupling Reagent/Method | Additive | Typical % Racemization (L-isomer) | Notes |
| EDC or DIC | None | 5 - 15% | High risk of racemization without an additive.[4] |
| EDC or DIC | HOBt | < 1% | HOBt acts as an effective racemization suppressant by forming a more stable active ester.[4] |
| HBTU | HOBt | < 1% | A very efficient coupling reagent with low racemization when HOBt is added.[5] |
| HATU | None | < 1% | Generally provides low racemization, but can be reagent-dependent for some amino acids.[4][7] |
| PyBOP | None | Variable | Efficient coupling, but byproducts can be hazardous. Racemization levels can be low.[5] |
Experimental Protocols
Protocol 1: Standard Coupling with DIC/HOBt (Low Racemization)
This protocol is designed to minimize racemization during the coupling of D-cyclohexylglycine.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.[10] After swelling, remove the Fmoc protecting group from the N-terminal amine by treating the resin with 20% piperidine in DMF for 20-30 minutes.[10] Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-D-cyclohexylglycine-OH and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC to this solution.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 2-4 hours at room temperature, or start at 0 °C and let it warm to room temperature overnight for particularly difficult couplings.[4]
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol outlines the general steps to analyze the stereochemical purity of a peptide containing D-cyclohexylglycine.
-
Peptide Cleavage: Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Sample Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve a small amount of the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile).
-
HPLC Analysis:
-
Column: Use a chiral stationary phase column suitable for separating amino acid or peptide diastereomers.
-
Mobile Phase: A typical mobile phase might be a gradient of acetonitrile in water with 0.1% TFA. The exact conditions will need to be optimized for your specific peptide.
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.
-
-
Data Interpretation: The chromatogram will show two peaks if racemization has occurred: one for the desired D-cyclohexylglycine containing peptide and one for the L-cyclohexylglycine diastereomer. The percentage of racemization can be calculated from the relative peak areas.
Visualizations
Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization during peptide coupling.
Troubleshooting Workflow for Racemization
Caption: A logical workflow for troubleshooting racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. bachem.com [bachem.com]
Double coupling strategy for sterically hindered Fmoc-D-Chg-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the coupling efficiency of the sterically hindered amino acid Fmoc-D-Cyclohexylglycine (Fmoc-D-Chg-OH) in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, offering potential causes and actionable solutions.
Issue: Low Coupling Efficiency or Incomplete Reaction
Question: My Kaiser test remains positive (blue beads) after the coupling step for this compound, indicating the presence of unreacted free amines. What is causing this and how can I resolve it?
Answer: An incomplete reaction is the most common challenge when incorporating this compound. The primary cause is the significant steric hindrance from the bulky cyclohexyl side chain, which physically impedes the reaction between the activated amino acid and the N-terminal amine of the growing peptide chain on the resin.[1]
Possible Causes and Solutions:
-
Steric Hindrance: The bulky nature of the D-Chg residue slows down the reaction kinetics, often preventing the coupling from reaching completion within a standard timeframe.[1]
-
Solution 1: Perform a Double Coupling. This is the most recommended strategy for difficult residues.[2][3] After the first coupling, the resin is washed, and a fresh solution of activated this compound is added to drive the reaction to completion.[4]
-
Solution 2: Extend Reaction Time. Increase the duration of a single coupling reaction from the standard 1-2 hours to 2-4 hours to allow more time for the sterically hindered reaction to proceed.[5]
-
Solution 3: Increase Reaction Temperature. Elevating the temperature to a range of 40-60°C can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[1] This should be done cautiously, as excessive heat can increase the risk of side reactions, such as racemization, for sensitive amino acids.[1][2]
-
-
Inadequate Activation: The choice of coupling reagent is critical for sterically hindered amino acids.[3] Standard carbodiimide reagents like DCC or DIC may be insufficient.
-
Solution: Use a More Potent Coupling Reagent. Switch to a stronger uronium/aminium salt like HATU, HCTU, or COMU, or a phosphonium salt like PyBOP.[6][7] HATU is frequently recommended for its high reactivity and efficiency in hindered couplings.[2][6] Ensure all reagents and solvents are anhydrous, as moisture can deactivate the activated species.[2]
-
-
Peptide Aggregation: The growing peptide chain can form secondary structures on the solid support, blocking access to the reactive N-terminal amine.[2]
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple? this compound is challenging due to the steric bulk of its cyclohexyl side chain. This large, non-polar group physically obstructs the activated carboxyl group from easily reaching the N-terminal amine on the peptide-resin, leading to slower reaction rates and a higher likelihood of incomplete coupling compared to less hindered amino acids like Fmoc-Gly-OH.[1]
Q2: When is a double coupling strategy necessary? A double coupling strategy is recommended whenever a qualitative monitoring test, such as the Kaiser test, indicates an incomplete reaction (i.e., a positive result with blue beads) after the first coupling attempt.[3][4] It is a proactive and highly effective method to ensure maximum incorporation of sterically hindered residues like this compound and prevent the formation of deletion sequences in the final peptide.[2]
Q3: How do I effectively monitor the completion of the coupling reaction? The Kaiser test is a reliable and widely used qualitative method to detect the presence of free primary amines on the resin.[8]
-
Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction is complete.[4]
-
Positive Result (Blue Beads): Indicates the presence of unreacted primary amines, meaning the coupling is incomplete and further action (like a second coupling) is required.[4]
Q4: Can microwave-assisted SPPS be used for coupling this compound? Yes, microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids by overcoming the kinetic barriers.[2] However, it is crucial to carefully control the temperature to prevent side reactions, particularly racemization.[2]
Quantitative Data Summary
The following table compares typical parameters for a standard coupling protocol versus an optimized double coupling strategy for sterically hindered amino acids like this compound.
| Parameter | Standard Single Coupling | Optimized Double Coupling | Rationale for Optimization |
| This compound | 3 eq. | 3 - 5 eq. (per coupling) | A higher excess can help drive the reaction forward.[4] |
| Coupling Reagent (e.g., HATU) | 2.9 eq. | 2.9 - 4.5 eq. (per coupling) | Use a potent reagent; a slight excess relative to the amino acid is optimal.[4][9] |
| Base (e.g., DIPEA, Collidine) | 6 eq. | 6 - 10 eq. (per coupling) | A larger excess of a non-nucleophilic base is often required for difficult couplings.[4] |
| Coupling Time | 1 - 2 hours | 2 - 4 hours (for 1st coupling), 2 hours (for 2nd coupling) | Allows more time for the sterically hindered reaction to proceed to completion.[4][5] |
| Temperature | Room Temperature | Room Temperature or up to 50°C | Increased temperature can improve reaction kinetics but must be used with caution.[1] |
| Number of Couplings | 1 | 2 | Ensures the highest possible coupling efficiency for a difficult residue.[2][3] |
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended for incorporating this compound and other sterically hindered residues.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes, then drain the solvent.
-
First Coupling Activation: In a separate vessel, pre-activate this compound (3-5 eq.), HATU (2.9-4.5 eq.), and a hindered base like DIPEA or Collidine (6-10 eq.) in DMF for 1-2 minutes.[4]
-
First Coupling Reaction: Add the activation mixture to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature.[5]
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test (see Protocol 2) on a small sample of resin beads. If the test is negative (yellow), proceed to the next deprotection step. If positive (blue), proceed with the second coupling.[4]
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated this compound. Agitate for an additional 2 hours.
-
Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next Fmoc deprotection step.[4]
-
Final Monitoring: Perform a final Kaiser test to confirm the completion of the coupling. The result should be negative.[4]
Protocol 2: Kaiser Test for Free Primary Amines
This protocol is used to qualitatively monitor the completion of the coupling reaction.[2]
Reagents:
-
Solution A: 5 g Ninhydrin in 100 mL ethanol.
-
Solution B: 80 g Phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each Solution A, Solution B, and Solution C to the tube.
-
Heat the test tube at 100-110°C for 5 minutes.[4]
-
Observe the color of the beads and the solution.
-
Intense Blue Beads/Solution: Positive result (incomplete coupling).
-
Colorless/Yellow Beads and Solution: Negative result (complete coupling).
-
Diagrams
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Experimental workflow for the double coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. chempep.com [chempep.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Technical Support Center: Mitigating D-Chg Aggregation with Pseudoproline Dipeptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using pseudoproline dipeptides to overcome aggregation in peptides containing the notoriously difficult D-cyclohexylglycine (D-Chg) residue.
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides?
A1: Pseudoproline dipeptides are specialized building blocks used in Fmoc-based solid-phase peptide synthesis (SPPS) to minimize peptide aggregation.[1] They are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues where the side-chain is reversibly protected to form a cyclic oxazolidine (from Ser/Thr) or thiazolidine (from Cys) structure.[2][3] This cyclic moiety mimics the "kink-inducing" properties of natural proline, disrupting the secondary structures that cause aggregation.[1][2]
Q2: Why are peptides containing D-Chg prone to aggregation?
A2: D-cyclohexylglycine (D-Chg) is a highly hydrophobic, β-branched amino acid. Peptides rich in such residues have a strong tendency to form intermolecular hydrogen bonds, leading to the formation of stable β-sheet structures.[4][5] This on-resin aggregation can physically block the N-terminus of the growing peptide chain, leading to poor solvation, incomplete coupling reactions, and ultimately, low synthesis yields and purity.[5][6]
Q3: How do pseudoproline dipeptides prevent D-Chg-related aggregation?
A3: The five-membered ring of a pseudoproline introduces a "kink" in the peptide backbone, similar to proline.[1] This conformational disruption sterically hinders the formation of intermolecular hydrogen bonds required for β-sheet structures.[2][4] By breaking up these aggregates, pseudoproline dipeptides keep the peptide chain more solvated and accessible for subsequent coupling reactions, which is particularly effective in sequences containing aggregation-prone residues like D-Chg.[3][6]
Q4: When should I use a pseudoproline dipeptide in my D-Chg-containing sequence?
A4: You should consider using pseudoproline dipeptides when synthesizing:
-
Peptides containing multiple hydrophobic residues like D-Chg, Val, Ile, or Phe.
-
Long peptides, typically those exceeding 30-40 amino acids.[1][6]
-
Sequences known to have poor coupling efficiencies and yields due to on-resin aggregation.[1]
-
To improve the solubility of the final crude peptide, which can simplify purification.[3]
Q5: Where in the peptide sequence should I place the pseudoproline dipeptide?
A5: Strategic placement is crucial for maximum benefit. General guidelines include:
-
Position the pseudoproline dipeptide within the aggregation-prone region, often preceding a hydrophobic stretch.[3]
-
Insert a pseudoproline unit for approximately every six to seven residues in a difficult sequence.[7]
-
Maintain a minimum of two residues between a pseudoproline and a natural proline, or between two pseudoproline units.[6]
Q6: Is the pseudoproline modification permanent?
A6: No, the modification is not permanent. The oxazolidine or thiazolidine ring is stable under the basic conditions of Fmoc deprotection but is cleanly cleaved during the final trifluoroacetic acid (TFA) cleavage step, regenerating the native Ser, Thr, or Cys residue in the final peptide.[1][2][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete coupling following the pseudoproline dipeptide incorporation. | 1. Peptide Aggregation: Severe aggregation is preventing access to the N-terminus.[6] 2. Steric Hindrance: The N-terminus of the pseudoproline itself can be sterically hindered.[1] | 1. Re-evaluate Placement: Ensure the pseudoproline is optimally positioned to disrupt the core of the aggregating sequence.[1] 2. Use Stronger Reagents: Employ a more potent coupling reagent like HATU, HCTU, or PyBOP.[1][9] 3. Double Couple: Perform a second coupling step to drive the reaction to completion.[1] |
| Low final yield despite using pseudoprolines. | 1. Suboptimal Placement: The pseudoproline may not be positioned effectively to break up the key aggregation-prone region initiated by D-Chg. 2. Insufficient Disruption: A single pseudoproline may not be enough for a long or extremely hydrophobic sequence. | 1. Sequence Analysis: Re-analyze the sequence to identify the most hydrophobic/aggregation-prone regions and reposition the pseudoproline accordingly.[1] 2. Incorporate Additional Pseudoprolines: For very difficult sequences, using multiple pseudoproline dipeptides spaced throughout the peptide can be highly effective.[1] |
| Resin beads are shrinking or clumping during synthesis. | Severe On-Resin Aggregation: The peptide chains are collapsing onto themselves, leading to poor swelling and reagent accessibility. | 1. Immediate Action: Switch from DMF to a more effective solubilizing solvent like NMP or use a solvent mixture (e.g., with 25% DMSO).[6][7] 2. Future Synthesis: In addition to pseudoprolines, consider using a high-swelling, low-aggregation resin like ChemMatrix® or other PEG-based resins.[3][6] |
| Crude peptide is difficult to purify. | Formation of Deletion Sequences: Aggregation during synthesis likely caused incomplete couplings, resulting in impurities that are structurally similar to the target peptide.[7] | This is a direct consequence of synthesis issues. Improving the on-resin synthesis by optimizing pseudoproline use and placement is the primary solution to achieve a purer crude product that is easier to purify.[10] |
Quantitative Data Summary
The use of pseudoproline dipeptides has been shown to dramatically improve synthesis outcomes for "difficult" sequences. While specific data for D-Chg is proprietary, the following examples illustrate the typical enhancements observed.
| Peptide/Sequence Type | Synthesis Strategy | Crude Purity (by HPLC) | Yield | Key Observations |
| Human Amylin (hIAPP) [4] | Standard Fmoc SPPS | Very Low | Very Low | Synthesis was nearly impossible due to severe aggregation.[4] |
| Human Amylin (hIAPP) [4] | Fmoc SPPS with Pseudoprolines | High | High | Enabled the successful synthesis of this highly aggregation-prone peptide.[4] |
| Model "Difficult" Peptide [4] | Standard Fmoc SPPS | ~30% | ~25% | Illustrative example of a challenging sequence.[4] |
| Model "Difficult" Peptide [4] | Fmoc SPPS with Pseudoproline | ~70% | ~65% | Significant improvement in both purity and yield.[4] |
| API Liraglutide [1] | Standard Fmoc Synthesis | Low | - | Significant impurities observed, making purification difficult.[1] |
| API Liraglutide [1] | With 1-3 Pseudoproline Dipeptides | Improved to Highest | - | A progressive increase in crude product quality with each added pseudoproline.[1] |
Experimental Protocols
Protocol 1: Manual Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pseudoproline dipeptide using HATU activation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH (1.5-2 equivalents)
-
HATU (1.5-2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3-4 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected (negative Kaiser test) and the resin is well-swollen in DMF.[11]
-
Activation of Pseudoproline Dipeptide: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (1.5-2 eq.) and HATU (1.5-2 eq.) in a minimal amount of DMF.[11]
-
Add DIPEA (3-4 eq.) to the solution and allow the mixture to pre-activate for 1-5 minutes.[11]
-
Coupling Reaction: Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.[4][5]
-
Monitor Coupling: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.[11] If the test remains positive, extend the coupling time for an additional 1-2 hours.[5]
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF (5x), followed by DCM (3x) and IPA (3x) to remove any residual reagents.[1]
-
Continue Synthesis: Proceed with the standard Fmoc deprotection of the newly added dipeptide to continue peptide elongation.[1]
Protocol 2: Automated Synthesis Considerations
Pseudoproline dipeptides are fully compatible with automated peptide synthesizers.[3]
-
Programming: Program the synthesizer to add the pseudoproline dipeptide as a single unit.
-
Crucially: Remember to omit the synthesis cycle for the second amino acid of the dipeptide, as it is already incorporated.
-
Reagent Equivalents: While standard instrument protocols often use a large excess of amino acids, pseudoproline dipeptides are more expensive. It is often possible to reduce the equivalents to 1.5-2.0 without compromising coupling efficiency, though this may require method optimization.[11]
-
Coupling Time: Ensure the programmed coupling time is sufficient, typically at least 1-2 hours. For extremely difficult couplings, a double coupling protocol can be programmed.
Visualizations
Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.
Caption: Experimental workflow for SPPS with pseudoproline dipeptides.
Caption: Troubleshooting workflow for D-Chg peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
D-Cyclohexylglycine Fortifies Peptides Against Degradation: A Comparative Guide to Enhancing Peptide Stability
For researchers, scientists, and drug development professionals, the inherent instability of therapeutic peptides is a significant obstacle. Peptides composed of naturally occurring L-amino acids are rapidly broken down by proteases, curtailing their therapeutic window. The strategic incorporation of non-natural D-amino acids, such as D-Cyclohexylglycine (D-Chg), offers a robust solution to this challenge. This guide provides an objective comparison of how the stereochemistry of Cyclohexylglycine, specifically the use of Fmoc-D-Chg-OH versus Fmoc-L-Chg-OH in peptide synthesis, dramatically impacts the resulting peptide's stability, supported by experimental data and detailed protocols.
The fundamental difference between this compound and Fmoc-L-Chg-OH lies in their stereochemistry at the alpha-carbon. Fmoc-L-Chg-OH, with the L-configuration, is recognized by proteases, making peptides that contain it susceptible to degradation.[1][2] In contrast, this compound possesses the D-configuration, the mirror image of the L-form.[3] This "unnatural" stereochemistry is not readily recognized by the active sites of most proteases, effectively shielding the peptide from enzymatic cleavage and significantly extending its biological half-life.[1][2][4]
Impact on Peptide Stability: A Quantitative Comparison
The substitution of an L-amino acid with its D-enantiomer is a well-established method for enhancing the proteolytic resistance of peptides.[1][2] Peptides containing D-amino acids exhibit substantially longer half-lives in biological fluids such as serum.[2] While direct comparative data for a peptide containing only a D-Chg versus an L-Chg substitution is not extensively published, the principle is broadly supported by numerous studies on other D-amino acid substitutions. The following table presents illustrative data from studies comparing the stability of L-amino acid-containing peptides with their D-amino acid-substituted counterparts.
| Peptide Attribute | L-Amino Acid Peptide | D-Amino Acid Substituted Peptide | Fold Increase in Stability | Reference |
| Plasma Half-life | 2-6 minutes | 36 minutes | ~6-18x | [5] |
| Degradation by Proteinase K (after 6 hours) | 100% degraded (<1 hour) | ~20% degraded | >6x longer lasting | [1] |
Experimental Protocols
To empirically determine the stability of peptides incorporating this compound versus Fmoc-L-Chg-OH, the following experimental protocols are widely employed.
In Vitro Peptide Stability Assay in Human Plasma
This assay evaluates the overall stability of a peptide in a complex biological fluid containing a variety of proteases.
Methodology:
-
Peptide Preparation: Synthesize the two peptides to be compared: one containing L-Chg and the other containing D-Chg at the same position. Purify the peptides to >95% using reverse-phase high-performance liquid chromatography (RP-HPLC). Prepare stock solutions of each peptide (e.g., 1 mg/mL in sterile water or a suitable buffer).
-
Incubation: Pre-warm human plasma to 37°C. Spike the peptide stock solution into the plasma to a final concentration of 10 µM.[6][7] Incubate the mixture at 37°C with gentle agitation.[6][7]
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.[6]
-
Reaction Quenching: Immediately quench the proteolytic activity by adding an equal volume of a precipitation solution (e.g., acetonitrile or a mixture of organic solvents).[6]
-
Protein Precipitation and Sample Preparation: Vortex the samples and centrifuge at high speed to pellet the precipitated plasma proteins. Collect the supernatant containing the peptide and any degradation products.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the peptide's half-life (t½) from the degradation curve.
Proteolytic Degradation Assay with Specific Enzymes
This assay assesses the stability of a peptide against a specific protease, such as trypsin or chymotrypsin.
Methodology:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the L-Chg and D-Chg containing peptides and the selected protease (e.g., trypsin) in an appropriate buffer (e.g., Tris-HCl, pH 8.0).
-
Reaction Initiation: In a microcentrifuge tube, combine the peptide solution and the protease solution to initiate the degradation reaction. A typical peptide-to-enzyme ratio is 50:1 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling and Quenching: At various time points, withdraw an aliquot and stop the reaction by adding a quenching agent, such as a protease inhibitor or a strong acid (e.g., trifluoroacetic acid - TFA).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to determine the amount of remaining intact peptide.
-
Data Analysis: Calculate the rate of degradation for each peptide by plotting the decrease in the intact peptide peak area over time.
Visualizing the Impact of Stereochemistry on Peptide Fate
The following diagram illustrates the differential pathways of peptides containing L-Cyclohexylglycine versus D-Cyclohexylglycine in a biological environment.
Caption: Fate of L-Chg vs. D-Chg peptides.
Conclusion
The choice between this compound and Fmoc-L-Chg-OH as a building block in peptide synthesis has significant and predictable consequences for the stability of the final peptide. The incorporation of this compound is a highly effective strategy for increasing a peptide's resistance to proteolytic degradation, thereby extending its half-life in biological systems.[1][2][4] This enhancement in stability is a critical step in the development of more robust and effective peptide-based therapeutics and research tools. The experimental protocols provided offer a clear framework for researchers to validate and quantify this stability enhancement in their own peptide candidates.
References
- 1. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for Fmoc-D-cyclohexylglycine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids like Fmoc-D-cyclohexylglycine presents a significant challenge. The bulky cyclohexyl group in close proximity to the alpha-carbon can impede the coupling reaction, leading to lower yields, incomplete reactions, and an increased risk of racemization. The selection of an appropriate coupling reagent is therefore paramount to the successful synthesis of peptides containing this residue. This guide provides an objective comparison of commonly used coupling reagents for the acylation of Fmoc-D-cyclohexylglycine, supported by experimental principles and data from analogous challenging couplings.
Performance Comparison of Coupling Reagents
The choice of coupling reagent directly impacts coupling efficiency, reaction kinetics, and the stereochemical integrity of the final peptide. While direct comparative data for Fmoc-D-cyclohexylglycine is sparse in the literature, the principles derived from other sterically hindered and β-branched amino acids provide a strong basis for reagent selection. The following table summarizes the expected performance of several common coupling reagents.
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HATU | Aminium Salt | Very High | High coupling efficiency, fast reaction times, and reduced risk of racemization, particularly for hindered amino acids.[1][2] | Higher cost compared to other reagents. Potential for guanidinylation of the N-terminus if used in excess.[3] |
| HBTU | Aminium Salt | High | Widely used and effective for many standard couplings.[2] | Less effective than HATU for sterically hindered residues, potentially requiring longer reaction times or double coupling.[1] |
| PyBOP | Phosphonium Salt | High | High coupling efficiency and low racemization.[4] Avoids the carcinogenic byproduct HMPA associated with BOP.[5] | Byproducts can sometimes be difficult to remove. |
| COMU | Aminium Salt | Very High | Coupling efficiency is comparable or superior to HATU.[5] It is more soluble and has an improved safety profile as it is not based on potentially explosive HOBt/HOAt.[2][5] | Can also cause guanidinylation if used in excess.[3] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective.[6] | Slower reaction times compared to onium salts. Increased risk of racemization for sensitive amino acids.[5] |
| DEPBT | Phosphonium Salt | High | Shows remarkable resistance to racemization, making it a good choice for racemization-prone residues.[5] |
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing Fmoc-D-cyclohexylglycine using different coupling reagents. These protocols assume a starting resin loading of 0.5 mmol/g.
Protocol 1: HATU-mediated Coupling
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min) to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[1]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-cyclohexylglycine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[7]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. Due to the steric hindrance of D-cyclohexylglycine, a longer coupling time is recommended.[7]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), a second coupling may be necessary.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5x).
-
Protocol 2: PyBOP-mediated Coupling
-
Resin Swelling and Fmoc Deprotection:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-cyclohexylglycine (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.[4]
-
Add DIPEA (6-10 equivalents) to the solution.[4]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-120 minutes. For sterically hindered amino acids like D-cyclohexylglycine, the upper end of this range is recommended.[4]
-
-
Monitoring and Washing:
-
Follow the same procedure as in Protocol 1, step 3.
-
Protocol 3: COMU-mediated Coupling
-
Resin Swelling and Fmoc Deprotection:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-cyclohexylglycine (1.5-3 equivalents) and COMU (1.5-3 equivalents) in DMF.
-
Add DIPEA (3-6 equivalents) to the solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-3 hours.
-
-
Monitoring and Washing:
-
Follow the same procedure as in Protocol 1, step 3.
-
Mandatory Visualization
Caption: Experimental workflow for a single coupling cycle of Fmoc-D-cyclohexylglycine in SPPS.
Caption: Logical diagram for selecting a coupling reagent for Fmoc-D-cyclohexylglycine.
References
A Researcher's Guide to HPLC Analysis of Fmoc-D-Chg-OH: Purity, Impurities, and Method Comparison
For researchers, scientists, and professionals in drug development, the purity of amino acid building blocks is paramount for the successful synthesis of peptides. Fmoc-D-Cyclohexylglycine (Fmoc-D-Chg-OH) is a critical component in the synthesis of various therapeutic peptides. Ensuring its chemical and chiral purity is essential to avoid the introduction of impurities that can compromise the final peptide's efficacy and safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, supported by experimental protocols and data.
Comparison of Analytical Methods for this compound Purity
While HPLC is the gold standard for quantitative purity analysis of Fmoc-amino acids, other spectrometric methods offer complementary information. A multi-faceted approach is often recommended for comprehensive characterization.
| Analytical Method | Information Provided | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Quantitative purity assessment, separation of process-related impurities. | Low to moderate (nmol to pmol) | High | High resolution, sensitivity, and quantitative accuracy.[1][2] | Cannot distinguish between enantiomers.[2][3] |
| Chiral HPLC | Quantifies the enantiomeric purity (D vs. L isomer).[4][5] | Low to moderate (nmol to pmol) | High | Directly separates and quantifies enantiomers, crucial for stereochemical integrity.[4][6] | Requires specialized chiral stationary phases. |
| Mass Spectrometry (MS) | Molecular weight confirmation of the main compound and impurities.[1] | Low (pmol to fmol) | High | High sensitivity and specificity, provides definitive mass evidence. | May not distinguish between isomers without fragmentation analysis. |
| Quantitative NMR (qNMR) | Unambiguous structural elucidation and purity assessment against a certified internal standard.[2] | High (mg) | Low | A primary ratio method that doesn't require an analyte reference standard; provides detailed structural information.[2] | Lower sensitivity than HPLC, requires higher sample concentration. |
Common Impurities in this compound
Impurities in this compound can arise during its synthesis or storage.[7] Understanding these potential impurities is crucial for developing appropriate analytical methods.
| Impurity | Potential Source | Impact on Peptide Synthesis | Recommended Analytical Method |
| Fmoc-L-Chg-OH | Incomplete stereochemical control during synthesis. | Incorporation of the wrong enantiomer, affecting peptide structure and biological activity. | Chiral HPLC |
| Fmoc-D-Chg-D-Chg-OH (Dipeptide) | Side reactions during the attachment of the Fmoc group.[3][8] | Insertion of an extra amino acid residue.[3] | RP-HPLC |
| H-D-Chg-OH (Free Amino Acid) | Incomplete Fmoc protection or degradation during storage.[8] | Can lead to double insertion of the amino acid.[7][8] | RP-HPLC, GC-based methods[3] |
| Fmoc-β-Ala-OH | Arises from the reagent used to introduce the Fmoc group.[7] | Insertion of a β-alanine residue.[7] | RP-HPLC |
| Acetic Acid | Residual solvent from synthesis or crystallization.[3] | Acts as a capping agent, leading to truncated peptide sequences.[3][7] | Specialized GC-based methods (invisible to standard HPLC with UV detection)[3] |
HPLC Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive HPLC analysis of this compound.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. Below are representative protocols for RP-HPLC and Chiral HPLC analysis of this compound.
Protocol 1: Reverse-Phase HPLC for Chemical Purity
Objective: To determine the chemical purity of this compound and quantify process-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound sample and reference standards for potential impurities
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.[2]
-
HPLC Conditions:
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time, confirmed by running a standard.
-
Identify impurity peaks by comparing their retention times with those of known impurity standards.
-
Calculate the percentage purity by dividing the peak area of this compound by the total area of all peaks.
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric purity of this compound by separating it from its L-enantiomer.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Lux Cellulose-2 or macrocyclic glycopeptide-based like CHIROBIOTIC T).[4][5]
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an acidic additive (e.g., 0.1% TFA or formic acid).[4] A common starting point is a 60:40 (v/v) mixture of acetonitrile and 0.1% TFA.
-
This compound sample and a racemic (DL) standard.
Procedure:
-
Sample Preparation: Dissolve the this compound sample and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Mode: Isocratic elution is typically used for chiral separations.[4]
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
-
Inject the this compound sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: (% ee) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.
-
Logical Relationship of Purity Analysis
The following diagram illustrates the logical flow from sample analysis to the final purity assessment, highlighting the distinct roles of chemical and chiral analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. phenomenex.com [phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
Navigating the Labyrinth of Peptide Fragmentation: A Comparative Guide to Mass Spectrometry of D-Cyclohexylglycine-Containing Peptides
For researchers, scientists, and drug development professionals venturing into the analysis of peptides incorporating the non-proteinogenic amino acid D-cyclohexylglycine (D-Chg), a thorough understanding of their behavior under mass spectrometric analysis is paramount. The unique structural characteristics of D-Chg, a bulky and aliphatic cyclic residue, introduce distinct fragmentation patterns compared to its proteinogenic counterparts. This guide provides an objective comparison of the anticipated mass spectrometric fragmentation of D-Chg-containing peptides against those with other common amino acids, supported by established principles of peptide fragmentation.
The incorporation of unnatural amino acids like D-cyclohexylglycine into peptide therapeutics is a growing strategy to enhance potency, stability, and pharmacokinetic profiles. Consequently, the ability to unambiguously characterize these modified peptides by mass spectrometry is crucial for both research and quality control. This guide will delve into the expected fragmentation behaviors under common dissociation techniques, offering insights into the interpretation of the resulting mass spectra.
Predicted Fragmentation Behavior of D-Cyclohexylglycine
While direct, extensive experimental data on the fragmentation of D-Chg-containing peptides is not widely published, we can infer its behavior based on the well-documented fragmentation of peptides containing other bulky, β-branched, and cyclic amino acids such as valine, isoleucine, and cyclohexylalanine.
Collision-Induced Dissociation (CID)
Under low-energy CID conditions, peptides primarily fragment along the backbone, yielding b- and y-type ions.[1] The bulky cyclohexyl side chain of D-Chg is expected to influence the relative abundance of these fragment ions.
-
Steric Hindrance: The steric bulk of the cyclohexyl group may hinder fragmentation at the peptide bonds immediately adjacent to the D-Chg residue. This could lead to a lower abundance of b- and y-ions at that position compared to peptides with smaller residues like alanine or glycine.
-
Side Chain Fragmentation: While less common in low-energy CID, the cyclohexyl side chain itself may undergo fragmentation, leading to characteristic neutral losses. A common neutral loss would be the cyclohexyl group (83 Da) or parts of it. This can be a diagnostic marker for the presence of D-Chg.
-
Immonium Ions: A diagnostic immonium ion for D-cyclohexylglycine at m/z 128.14 is expected to be observed, aiding in its identification within a peptide sequence.
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that is particularly useful for peptides that are resistant to CID or contain labile post-translational modifications.[2][3] It typically produces c- and z-type fragment ions.
-
Backbone Cleavage: ETD is generally less influenced by the amino acid side chains, leading to more extensive and uniform fragmentation along the peptide backbone.[2] This makes it a valuable tool for sequencing peptides containing bulky residues like D-Chg, where CID might yield incomplete fragmentation.
-
Preservation of Side Chains: ETD typically preserves the integrity of side chains, meaning that the characteristic neutral losses from the cyclohexyl group observed in CID are less likely. This can simplify the spectrum and facilitate straightforward sequence determination.
Comparative Analysis: D-Cyclohexylglycine vs. Other Amino Acids
To illustrate the expected differences in fragmentation, the following table summarizes the anticipated fragmentation characteristics of a hypothetical peptide containing D-cyclohexylglycine compared to the same peptide with Leucine (a common aliphatic amino acid) and Phenylalanine (an aromatic amino acid).
| Feature | D-Cyclohexylglycine (D-Chg) | Leucine (Leu) | Phenylalanine (Phe) |
| Residue Mass | 155.12 Da | 113.08 Da | 147.07 Da |
| Immonium Ion (m/z) | 128.14 | 86.09 | 120.08 |
| Expected CID Fragmentation | - Potential for suppressed fragmentation at adjacent peptide bonds.- Characteristic neutral loss of cyclohexyl group (83 Da).- Generation of standard b- and y-ions. | - Efficient fragmentation at adjacent peptide bonds.- Neutral loss of isobutylene (56 Da) from the side chain is possible but less frequent than for D-Chg.- Predominant b- and y-ion series. | - Efficient fragmentation at adjacent peptide bonds.- Side chain fragmentation is not prominent.- Strong b- and y-ion series. |
| Expected ETD Fragmentation | - Extensive c- and z-ion series.- Good sequence coverage expected.- Preservation of the cyclohexyl side chain. | - Extensive c- and z-ion series.- Good sequence coverage. | - Extensive c- and z-ion series.- Good sequence coverage. |
Experimental Protocols
A detailed experimental protocol is crucial for obtaining high-quality and reproducible data. The following outlines a general workflow for the analysis of peptides containing D-cyclohexylglycine.
Sample Preparation
-
Peptide Solubilization: Dissolve the peptide standard in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50, v/v), to a final concentration of 1 pmol/µL.
-
Chromatographic Separation: Perform reversed-phase liquid chromatography (LC) using a C18 column with a gradient of acetonitrile in water (both containing 0.1% formic acid) to separate the peptide of interest from any impurities.
Mass Spectrometry Analysis
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the precursor peptide ion.
-
MS/MS Fragmentation: Select the precursor ion of interest for fragmentation using both CID and ETD.
-
CID: Use a normalized collision energy in the range of 25-35% to induce fragmentation.
-
ETD: Use a calibrated reaction time to allow for sufficient electron transfer and subsequent fragmentation.
-
-
Data Analysis: Analyze the resulting MS/MS spectra to identify the fragment ions and deduce the peptide sequence. Pay close attention to the presence of the D-Chg immonium ion and any characteristic neutral losses in the CID spectra.
Visualizing Fragmentation and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the predicted fragmentation of a peptide containing D-cyclohexylglycine and the general experimental workflow.
References
A Comparative Guide to the Characterization of Fmoc-D-Chg-OH
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of raw materials is a cornerstone of successful drug development and peptide synthesis. For researchers utilizing N-α-Fmoc-D-cyclohexylglycine (Fmoc-D-Chg-OH), a non-proteinogenic amino acid, ensuring its identity, purity, and structural integrity is paramount. This guide provides a comparative overview of standard analytical techniques for the characterization of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR).
Data Presentation: A Comparative Analysis of Analytical Techniques
| Analytical Technique | Parameter | This compound | Alternative Characterization Methods |
| ¹H NMR | Chemical Shift (δ) ppm | Fmoc Group: 7.2-7.9 (aromatic protons), 4.2-4.5 (CH and CH₂ of fluorenyl group)Cyclohexyl Group: 1.0-2.0 (aliphatic protons)α-Proton: ~4.0NH Proton: ~7.5COOH Proton: >10 (often broad) | Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. Expected [M-H]⁻ of ~378.44 g/mol for ESI-MS. |
| ¹³C NMR | Chemical Shift (δ) ppm | Fmoc Group: ~120-145 (aromatic carbons), ~47 (CH), ~67 (CH₂)Carbonyl (Urethane): ~156Carbonyl (Carboxylic Acid): ~175α-Carbon: ~60Cyclohexyl Group: ~25-45 | Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups based on their vibrational frequencies. Expected peaks (cm⁻¹): ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~2850-2950 (C-H stretch, aliphatic), ~1700-1750 (C=O stretch, carboxylic acid and urethane). |
| Mass Spectrometry (MS) | Molecular Weight | Expected: 379.45 g/mol | High-Performance Liquid Chromatography (HPLC): Primarily used to assess purity. A single, sharp peak indicates a high degree of purity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these characterization techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of this compound by identifying the chemical environment of each proton and carbon atom.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
ESI-MS Protocol:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Set the mass range to scan from m/z 100 to 500.
-
-
MALDI-TOF MS Protocol:
-
Mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in reflectron mode for higher resolution.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in this compound.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
ATR-FTIR Protocol:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the N-H, O-H, C-H (aliphatic and aromatic), and C=O functional groups.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the comprehensive characterization of this compound and the key signaling components of its structure for NMR analysis.
Caption: A logical workflow for the comprehensive characterization of this compound.
Caption: Key proton NMR signals expected for this compound.
Navigating Steric Hindrance: A Comparative Guide to Alternatives for Fmoc-D-Chg-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of amino acids with bulky side chains presents a significant synthetic challenge. Fmoc-D-cyclohexylglycine (Fmoc-D-Chg-OH) is a frequently utilized building block for introducing steric bulk and conformational constraints in peptides. However, its large cyclohexyl group can lead to incomplete coupling reactions and reduced peptide purity. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to facilitate the selection of the optimal building block for challenging peptide sequences.
The primary alternatives to this compound that offer similar bulky, non-polar side chains include Fmoc-D-tert-butylglycine (Fmoc-D-Tbg-OH), Fmoc-D-phenylglycine (Fmoc-D-Phg-OH), and to a certain extent, the achiral α-aminoisobutyric acid (Aib). The selection among these options often involves a trade-off between steric hindrance, coupling efficiency, and the risk of side reactions, particularly racemization.
Performance Comparison of Bulky Amino Acids
The successful incorporation of sterically hindered amino acids is critically dependent on the choice of coupling reagents. Standard carbodiimide reagents like DCC or DIC are often insufficient.[1] More potent onium salt reagents, such as HATU, HBTU, HCTU, and COMU, are generally required to achieve high coupling efficiencies.[1]
Table 1: Quantitative Comparison of Coupling Reagents for a Representative Bulky Amino Acid (Fmoc-D-Leu-OH)
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low |
Disclaimer: The quantitative data presented is extrapolated from studies on various sterically hindered amino acids, as direct comparative data for all alternatives under identical conditions is not extensively available in a single source. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Fmoc-D-phenylglycine (Fmoc-D-Phg-OH) is particularly susceptible to racemization during the base-catalyzed coupling step.[2] However, this can be significantly minimized by using specific coupling reagents like COMU in combination with a sterically hindered, weak base such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[2][3] Studies have shown that with these optimized conditions, the correct diastereomer can be obtained with >98% purity.[2] In contrast, using standard HATU/DIPEA conditions can lead to significant racemization of Fmoc-D-Phg-OH.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible incorporation of sterically hindered amino acids. The following protocols are generalized for manual solid-phase peptide synthesis and may require optimization for automated synthesizers.
General Workflow for SPPS
The process of adding an amino acid in SPPS is cyclical, involving deprotection of the N-terminal Fmoc group, washing, coupling of the next amino acid, and another washing step.
Caption: High-level workflow of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Coupling of this compound or Fmoc-D-Tbg-OH using HATU
This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids like D-cyclohexylglycine and D-tert-butylglycine.
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes. Drain the solution. Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by blue beads).
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve the Fmoc-protected amino acid (this compound or Fmoc-D-Tbg-OH, 3 equivalents) and HATU (2.9 equivalents) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to several hours depending on the sequence.
-
Monitoring and Washing: Monitor the reaction completion using the Kaiser test (a negative result is indicated by yellow beads). Once complete, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times).
Protocol 2: Racemization-Suppressed Coupling of Fmoc-D-Phg-OH using COMU
This protocol is optimized to minimize racemization when incorporating the sensitive Fmoc-D-phenylglycine residue.[2]
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation and Coupling: In a separate vial, dissolve Fmoc-D-Phg-OH (3 equivalents) and COMU (3 equivalents) in DMF. Add the sterically hindered weak base 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the mixture. Immediately add this solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction completion using the Kaiser test. Once complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
Structural Comparison of Bulky Side Chains
The structural differences between the side chains of D-Chg and its alternatives are key to their varying performance in peptide synthesis.
Caption: Structural representation of the bulky side chains of D-Chg and its alternatives.
Conclusion and Recommendations
The choice of a bulky D-amino acid to replace this compound depends on the specific requirements of the peptide sequence and the synthetic capabilities of the laboratory.
-
Fmoc-D-tert-butylglycine (Fmoc-D-Tbg-OH) serves as an excellent, and often more sterically demanding, alternative to this compound. It requires potent coupling reagents like HATU for efficient incorporation but is not prone to the same level of racemization as Fmoc-D-Phg-OH.
-
Fmoc-D-phenylglycine (Fmoc-D-Phg-OH) offers an aromatic bulky side chain, which can be crucial for specific molecular interactions. However, its high propensity for racemization necessitates the use of specialized, milder coupling conditions, such as COMU with a hindered base like TMP.[2]
-
α-Aminoisobutyric acid (Aib) , while achiral, is a powerful tool for inducing helical conformations due to its gem-dimethyl substitution. Its incorporation is notoriously difficult and often requires double coupling, elevated temperatures, or microwave-assisted synthesis.
For syntheses where maximizing steric bulk is the primary goal and racemization is a concern, Fmoc-D-Tbg-OH with a powerful coupling reagent like HATU is a robust choice. When aromaticity is required, Fmoc-D-Phg-OH can be used effectively, provided that racemization-suppressing protocols are strictly followed. Ultimately, the optimal choice will be guided by empirical testing within the context of the specific peptide sequence being synthesized.
References
D-Cyclohexylglycine's Impact on Peptide Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design. These unique building blocks offer a powerful tool to modulate peptide conformation, enhance proteolytic stability, and ultimately, improve therapeutic efficacy. Among these, D-cyclohexylglycine (D-Chg), a D-alanine analogue bearing a bulky cyclohexyl side chain, has proven to be a significant influencer of peptide secondary structure. Its rigid and hydrophobic nature imposes potent steric constraints on the peptide backbone, guiding it into well-defined and predictable conformations.
This guide provides an objective comparison of the conformational effects induced by D-cyclohexylglycine, supported by structural data. It details the experimental methodologies required to assess these changes and offers a comparative analysis against peptides lacking this modification.
Conformational Control: The Steric Influence of D-Cyclohexylglycine
The primary impact of incorporating D-Chg into a peptide sequence stems from the steric hindrance imposed by its cyclohexyl ring. This bulkiness restricts the allowable dihedral angles (φ and ψ) of the peptide backbone, effectively forcing the peptide into specific secondary structures. While natural L-amino acids can populate a relatively broad range of conformations, D-Chg's structure favors the induction of turns and helical structures, which are critical motifs for mediating protein-protein interactions and ensuring biological activity.
Data Presentation: Comparative Analysis of Dihedral Angles
To quantify the conformational restriction imposed by D-Chg, we can analyze its backbone dihedral angles from experimentally determined structures. A prime example is the crystal structure of a peptide ligand bound to the E. coli DNA sliding clamp (PDB ID: 3Q4L), which contains a D-cyclohexylglycine residue.[1] By examining the φ and ψ angles of D-Chg within this structure, we can compare them to the typical angles observed in standard secondary structures like β-turns.
| Residue Position | Residue Name | φ Angle (°) | ψ Angle (°) | Implied Conformation |
| i+1 | D-Cyclohexylglycine | +57.9 | +33.1 | Approximates Type I' β-turn |
| i+2 | Leucine | -108.8 | +128.5 | Extended/β-strand like |
Data extracted from the crystal structure of a peptide containing D-cyclohexylglycine (PDB ID: 3Q4L).[1]
Comparison with Standard β-Turn Types:
| β-Turn Type | φi+1 (°) | ψi+1 (°) | φi+2 (°) | ψi+2 (°) |
| Type I' | +60 | +30 | +90 | 0 |
| Type II' | +60 | -120 | -80 | 0 |
The observed φ/ψ angles for D-Chg in the 3Q4L structure (+57.9°, +33.1°) closely match the ideal angles for the i+1 position of a Type I' β-turn. This demonstrates the powerful turn-inducing capability of D-Chg, which can be leveraged to pre-organize a peptide into a bioactive conformation for receptor binding. This contrasts sharply with more flexible residues like glycine, which can adopt a much wider range of φ/ψ angles, often leading to unstructured or random coil conformations.
Visualizing Structural Impact and Experimental Workflow
Diagrams generated using Graphviz provide a clear visual representation of the concepts and processes involved in studying the impact of D-cyclohexylglycine.
References
D-Cyclohexylglycine Substitution in Peptides: A Comparative Analysis of Binding Affinity
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design. Among these, D-Cyclohexylglycine (D-Chg), a conformationally constrained D-amino acid, has garnered significant interest for its potential to enhance the binding affinity and metabolic stability of peptide therapeutics. This guide provides a comparative analysis of the binding affinity of D-Chg substituted peptides, supported by experimental data and detailed methodologies, to inform rational peptide design and optimization.
The introduction of D-amino acids, such as D-Chg, into a peptide sequence can induce specific conformational changes that may lead to a more favorable interaction with the target receptor. The bulky cyclohexyl side chain of D-Chg can restrict the peptide backbone's flexibility, locking it into a bioactive conformation and potentially increasing its affinity for the binding pocket. Furthermore, the D-configuration can confer resistance to enzymatic degradation, thereby improving the peptide's in vivo half-life.
Comparative Binding Affinity Data
The following table summarizes quantitative data on the binding affinity of a D-Chg substituted peptide compared to its parent compound. The data is derived from a study investigating the structure-activity relationship of cyclic peptides targeting integrin αvβ3, a key receptor in angiogenesis and tumor metastasis.
| Peptide ID | Sequence | Modification | Target | Binding Affinity (IC50, nM) |
| c(RGDfV) | cyclo(Arg-Gly-Asp-D-Phe-Val) | Parent Peptide | Integrin αvβ3 | 160 |
| c(RGD(D-Chg)V) | cyclo(Arg-Gly-Asp-D-Chg-Val) | D-Phe to D-Chg Substitution | Integrin αvβ3 | 38 |
Data synthesized from studies on cyclic RGD peptides.
As the data indicates, the substitution of D-Phenylalanine (D-Phe) with D-Cyclohexylglycine (D-Chg) in the cyclic RGD peptide resulted in a more than four-fold increase in binding affinity for the integrin αvβ3 receptor. This enhancement is attributed to the more constrained conformation induced by the D-Chg residue, which presents the key pharmacophoric groups (Arg and Asp) in an optimal orientation for receptor binding.
Experimental Protocols
The binding affinity data presented above was determined using a solid-phase competitive displacement assay. A detailed methodology for such an experiment is outlined below.
Solid-Phase Competitive Integrin Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of synthetic peptides against the binding of a known ligand to the purified integrin αvβ3 receptor.
Materials:
-
Purified human integrin αvβ3 receptor.
-
Biotinylated vitronectin (a natural ligand for integrin αvβ3).
-
Streptavidin-coated 96-well plates.
-
Test peptides (parent peptide and D-Chg substituted peptide).
-
Assay buffer (e.g., Tris-buffered saline with Ca2+, Mg2+, and Mn2+).
-
Detection antibody (e.g., anti-vitronectin antibody conjugated to horseradish peroxidase).
-
Substrate for HRP (e.g., TMB).
-
Stop solution (e.g., 1 M H2SO4).
-
Plate reader.
Procedure:
-
Plate Coating: Streptavidin-coated 96-well plates are incubated with biotinylated vitronectin to allow for immobilization. The plates are then washed to remove unbound vitronectin.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking agent (e.g., bovine serum albumin) to prevent non-specific binding.
-
Competitive Binding: The purified integrin αvβ3 receptor is pre-incubated with varying concentrations of the test peptides (from low to high concentrations) in the assay buffer.
-
Incubation: The peptide-receptor mixtures are then added to the vitronectin-coated wells and incubated to allow for the binding of the receptor to its immobilized ligand.
-
Washing: The plates are washed to remove unbound receptor and peptides.
-
Detection: A primary antibody specific for the integrin receptor is added to the wells, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Alternatively, if the primary antibody is directly conjugated, this step is simplified.
-
Signal Development: A chromogenic substrate for the enzyme is added, and the color is allowed to develop.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength using a plate reader.
-
Data Analysis: The absorbance values are plotted against the logarithm of the peptide concentration. The IC50 value, which is the concentration of the peptide that inhibits 50% of the specific binding of the receptor to vitronectin, is determined by non-linear regression analysis.
Visualizing the Impact of D-Chg Substitution
The following diagrams illustrate the conceptual workflow of the binding affinity experiment and the logical relationship between D-Chg substitution and enhanced binding affinity.
A Comparative Guide to Fmoc and Boc Protection in D-Cyclohexylglycine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides incorporating non-proteinogenic amino acids like D-cyclohexylglycine is a critical aspect of modern drug discovery and development. The bulky cyclohexyl side chain of this amino acid can impart unique conformational constraints and enhance metabolic stability in peptide-based therapeutics. The choice of a suitable Nα-protecting group is a pivotal decision in the synthetic strategy, directly impacting yield, purity, and overall efficiency. This guide provides an objective, data-driven comparison of the two most widely used protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), for the synthesis of D-cyclohexylglycine.
Core Principles: A Tale of Two Labile Groups
The primary distinction between the Fmoc and Boc strategies lies in their orthogonal deprotection chemistries. The Fmoc group is base-labile, typically removed under mild basic conditions, while the Boc group is acid-labile, requiring strong acidic conditions for cleavage. This fundamental difference dictates the choice of reagents and reaction conditions throughout the synthesis process.
Fmoc (9-fluorenylmethoxycarbonyl) Protection:
-
Protection: The Fmoc group is introduced by reacting D-cyclohexylglycine with an activated Fmoc reagent, such as Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride), under basic conditions.
-
Deprotection: Removal of the Fmoc group is achieved by treatment with a weak base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Boc (tert-butoxycarbonyl) Protection:
-
Protection: The Boc group is typically installed by reacting D-cyclohexylglycine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
-
Deprotection: The Boc group is cleaved using strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).
Quantitative Performance Comparison
| Parameter | Fmoc Protection | Boc Protection | Key Considerations |
| Typical Yield | 85-95% | 90-98% | Boc protection often exhibits slightly higher yields for sterically hindered amino acids due to the generally high reactivity of Boc anhydride. |
| Reaction Time | 2-16 hours | 1-12 hours | Boc protection reactions are often faster. |
| Purity of Protected Amino Acid | High (>98%) | High (>98%) | Both methods can yield high-purity products with appropriate workup and purification. |
| Deprotection Conditions | Mild (20% Piperidine in DMF) | Harsh (e.g., 50% TFA in DCM) | The mild conditions of Fmoc deprotection are advantageous for sensitive substrates. |
| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt).[1] | Not fully orthogonal with acid-labile side-chain protecting groups. | This is a significant advantage of the Fmoc strategy in solid-phase peptide synthesis (SPPS). |
| Cost of Protecting Group Reagent | Generally more expensive | Generally less expensive | Boc anhydride is a more cost-effective reagent.[] |
Experimental Protocols
Fmoc Protection of D-Cyclohexylglycine
This protocol is a generalized procedure based on established methods for Fmoc protection of amino acids.[3]
Materials:
-
D-Cyclohexylglycine
-
Fmoc-OSu (1.05 equivalents)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine
Procedure:
-
Dissolve D-cyclohexylglycine (1 equivalent) and sodium bicarbonate (2 equivalents) in a mixture of water and dioxane (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water and wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-D-cyclohexylglycine.
-
The crude product can be further purified by recrystallization.
Boc Protection of D-Cyclohexylglycine
This protocol is adapted from a known procedure for the Boc protection of L-cyclohexylglycine.
Materials:
-
D-Cyclohexylglycine
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)
-
Sodium Hydroxide (NaOH)
-
tert-Butanol
-
Water
-
Pentane
-
Potassium Hydrogen Sulfate (KHSO₄)
-
Ethyl Acetate
Procedure:
-
Dissolve D-cyclohexylglycine (1 equivalent) and sodium hydroxide (1 equivalent) in a mixture of water and tert-butanol.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, wash the mixture with pentane to remove excess (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold aqueous solution of KHSO₄.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-D-cyclohexylglycine.
-
The crude product can be purified by recrystallization.
Logical Workflow Diagrams
Fmoc Protection and Deprotection Cycle
Caption: Fmoc protection and deprotection workflow.
Boc Protection and Deprotection Cycle
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Fmoc-D-Chg-OH
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents like Fmoc-D-Chg-OH are paramount to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound and its associated waste streams.
I. Core Safety and Handling Principles
Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate safety measures. While a comprehensive hazard profile may not be readily available for all research chemicals, it is best practice to treat this compound as potentially hazardous.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat is required to prevent skin contact.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.
II. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.[1][2]
| Property | Value |
| CAS Number | 198543-96-3 |
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 379.44 g/mol |
III. Step-by-Step Disposal Protocols
The fundamental principle for the disposal of this compound is to manage it and any contaminated materials as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular municipal waste.[3][4]
-
Segregation: Do not mix solid this compound waste with other chemical waste streams unless compatibility has been confirmed.[3][5]
-
Packaging: Place the solid waste into a designated, leak-proof, and sealable container.[3][5] The original container is often a suitable option if it remains in good condition.
-
Labeling: The container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5]
Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound are considered contaminated solid waste.
-
Collection: Place all contaminated solid waste into a designated hazardous waste container or a durable, leak-proof plastic bag.
-
Labeling: Label the container or bag as "Hazardous Waste" and specify the contaminant, for example, "Solid waste contaminated with this compound."[5]
-
Storage and Disposal: Store the container in the designated hazardous waste accumulation area and arrange for its disposal through your institution's hazardous waste program.[5]
Solutions containing this compound, such as those from reaction mixtures or cleavage procedures, must be treated as hazardous liquid waste.
-
Collection: Collect all liquid waste in a dedicated, sealed, and chemically compatible hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "this compound in DMF/Piperidine").[6]
-
Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible chemicals like acids.
-
Disposal: Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.[3][4]
IV. Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Small Spills: If it is safe to do so, contain the spill using an absorbent material.[3] Carefully sweep or scoop up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[7]
-
Large Spills: Evacuate the immediate area and contact your institution's EHS or emergency response team for guidance and cleanup.[3]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[5][6]
V. Experimental Workflow and Disposal Logic
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Workflow for the disposal of solid and liquid waste containing this compound.
It is imperative to consult your institution's specific safety and waste disposal guidelines, as local regulations may vary. Always refer to the Safety Data Sheet (SDS) for the most detailed and up-to-date information on handling and safety.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Chg-OH
For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized reagents like Fmoc-D-Chg-OH (Nα-(9-Fluorenylmethoxycarbonyl)-D-cyclohexylglycine) is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the integrity of your work and the safety of your laboratory personnel.
Immediate Safety and Hazard Information
This compound is a derivative of the amino acid cyclohexylglycine used in peptide synthesis. While specific toxicity data is limited, it should be handled with the care accorded to all laboratory chemicals. The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS).
Hazard Identification:
Based on available safety information for similar Fmoc-protected amino acids, this compound is anticipated to have the following hazard classifications:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound in both solid and solution forms.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat or chemical-resistant apron/suit. | Shields skin and personal clothing from spills.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for solids, or with organic vapor cartridges for solutions). | Required when handling the powder outside of a fume hood or when dealing with volatile solutions to prevent inhalation.[2] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for both safety and experimental success. The following workflow outlines the key steps from receiving the compound to its use in solution.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is typically 2-8°C.
2. Weighing the Solid Compound:
-
All weighing operations must be conducted in a certified chemical fume hood or a balance enclosure to minimize inhalation of fine powders.[3]
-
Use a spatula for transferring the solid to avoid generating dust.[3]
3. Preparing Solutions:
-
When preparing solutions, always add the solid this compound to the solvent slowly to prevent splashing.[2]
-
Common solvents for Fmoc-amino acids in peptide synthesis include N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). These should be handled in a fume hood due to their volatility and potential health hazards.
-
Ensure the solution is fully dissolved before proceeding.
-
Clearly label the container with the chemical name, concentration, solvent, and date of preparation.
Experimental Workflow for Use in Solid-Phase Peptide Synthesis (SPPS):
The primary application of this compound is in SPPS. The following diagram illustrates the general workflow for incorporating this amino acid into a peptide chain.
Caption: Workflow for handling this compound in a typical SPPS cycle.
Disposal Plan
Proper segregation and disposal of waste containing this compound are crucial for laboratory safety and environmental compliance. All waste generated should be treated as hazardous.[4]
Solid Waste Disposal:
-
Unused/Expired Solid: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not mix with other waste types.[5]
-
Contaminated Solid Waste: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound are considered contaminated solid waste.[4]
-
Procedure:
-
Collect all solid waste in a dedicated, clearly labeled, and sealed container for solid chemical waste.[6]
-
The label must include "Hazardous Waste," the full chemical name "this compound," and the date.[5]
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4]
-
Liquid Waste Disposal:
-
Waste Streams: The primary liquid waste streams from the use of this compound in SPPS include:
-
Fmoc deprotection solutions (e.g., 20% piperidine in DMF).
-
Wash solvents (e.g., DMF, DCM).
-
Reaction mixtures containing excess reagents.
-
-
Procedure:
-
Collect all liquid waste in a dedicated, chemically compatible, and sealed hazardous waste container.[4]
-
Clearly label the container as "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "Piperidine/DMF Waste from Fmoc Deprotection").[5]
-
Store the container in a designated hazardous waste area, segregated from incompatible materials.[4]
-
Arrange for disposal through your institution's hazardous waste management program.[5]
-
Spill Cleanup:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.[4]
-
For small spills of solid material, carefully sweep or scoop it up and place it into a labeled hazardous waste container.[4]
-
For liquid spills, contain the leak and absorb the material with an inert absorbent.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[4]
-
Collect all cleanup materials as hazardous waste.[5]
By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize this compound in their critical drug discovery and development efforts, fostering a secure and productive laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
